(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-3-6(8(11)12)2-1-5(7)4-10;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFYPLPXUYJZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674551 | |
| Record name | [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-45-2 | |
| Record name | Boronic acid, B-[4-(aminomethyl)-3-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a trifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, combining a reactive boronic acid, a strategically placed fluorine atom, and a versatile aminomethyl handle, provides medicinal chemists with a powerful tool for molecular design. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental protocols, provide field-proven methodologies, and contextualize its utility within modern drug discovery programs.
Physicochemical Properties and Handling
The compound is a stable, solid material under standard conditions, though it exhibits sensitivity to moisture. The hydrochloride salt form enhances stability and aqueous solubility compared to the freebase.
| Property | Value | Source(s) |
| CAS Number | 1072946-45-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [2][3] |
| Molecular Weight | 205.42 g/mol | [2] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |
Storage and Handling Protocol
Due to the hygroscopic nature of boronic acids and the compound's reactivity, stringent handling procedures are necessary to ensure its integrity.
-
Inert Atmosphere: Always handle the compound in a glove box or under a positive pressure of dry, inert gas (Argon or Nitrogen).
-
Dispensing: Use clean, dry spatulas and weigh the material into a tared, oven-dried flask that has been cooled to room temperature under an inert atmosphere.
-
Storage: After dispensing, securely seal the container, purge the headspace with inert gas, and wrap the cap with paraffin film. Store the container in a desiccator at the recommended temperature of 2-8°C.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. Boronic acids, as a class, can be irritants and harmful if swallowed.[6][7][8]
The Strategic Role of Constituent Moieties
The utility of this reagent is derived from the synergistic interplay of its three key functional components.
The Boronic Acid Group: The Cross-Coupling Workhorse
The B(OH)₂ moiety is the cornerstone of the molecule's function, serving as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9] This reaction is one of the most robust and widely used methods for forging carbon-carbon bonds in medicinal chemistry. The relative stability, low toxicity, and commercial availability of boronic acids make them superior to many other organometallic reagents.[10]
The Ortho-Fluoro Substituent: A Tool for Pharmacokinetic Modulation
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing pharmacological properties.[11] The fluorine atom in the 3-position exerts powerful effects:
-
Metabolic Blocking: It can shield adjacent positions on the aromatic ring from metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[12]
-
pKa Modification: As the most electronegative element, fluorine's strong inductive electron-withdrawing effect lowers the pKa of the nearby aminomethyl group and the boronic acid itself.[12][13] A lower boronic acid pKa can be advantageous for achieving efficient coupling under milder basic conditions.[14][15]
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), enhancing ligand-target binding affinity.[11][16]
The Aminomethyl Group: A Vector for Solubility and Functionalization
The -CH₂NH₂ group provides a basic center, which, in its protonated hydrochloride form, significantly improves the compound's solubility in polar and protic solvents. More importantly, it serves as a synthetic handle for downstream modifications. The primary amine can be readily acylated, alkylated, or used in reductive amination protocols to attach the entire arylboronic acid moiety to a larger scaffold or to introduce new pharmacophoric elements.
Synthesis and Characterization
Representative Synthetic Pathway
While multiple synthetic routes are possible, a common approach involves the borylation of a corresponding aryl halide. The synthesis of the closely related 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline provides a blueprint for a plausible pathway.[14][15] This involves protection of the amine, lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection and hydrolysis.
Caption: Plausible synthetic workflow for the target compound.
Quality Control and Characterization
Verification of the compound's identity and purity is critical before its use in synthesis.
-
¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation. The ¹H NMR will show characteristic aromatic signals with splitting patterns influenced by the fluorine atom, along with a singlet for the benzylic protons. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.
-
LC-MS: Used to assess purity and confirm the molecular weight of the parent freebase. A high-purity sample (>95%) is recommended for reproducible coupling results.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This reagent is expertly designed for Suzuki-Miyaura reactions to couple the (4-(aminomethyl)-3-fluorophenyl) moiety with various sp²-hybridized carbons (aryl, heteroaryl, or vinyl halides and triflates).
Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.[9][17]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (R-Br) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1))
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.3 eq), and the base (3.0 eq).
-
Scientist's Note (Causality): At least 2 equivalents of base are required to neutralize the hydrochloride salt and activate the boronic acid to the reactive boronate species.[18] An excess (3 eq) is used to drive the reaction to completion. A mild inorganic base like K₂CO₃ is often sufficient and tolerates many functional groups.
-
-
Inerting: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (Aryl Bromide).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the stirring mixture. Purge the vessel with inert gas for another 5 minutes.
-
Scientist's Note (Expertise): Adding the catalyst last ensures it is introduced into an oxygen-free environment, preventing the degradation of the active Pd(0) species and ensuring a robust catalytic cycle.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Applications in Drug Discovery
This building block is particularly valuable for synthesizing novel chemical entities in therapeutic areas where metabolic stability and precise structural modifications are paramount.
-
Kinase Inhibitors: Many kinase inhibitors feature biaryl cores. This reagent allows for the introduction of a fluorinated ring system with a basic amine handle, which can be crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in the kinase hinge region, thereby improving potency and selectivity.
-
GPCR Modulators: The aminomethyl group can be elaborated to mimic endogenous ligands or to introduce solubilizing features, while the fluoro-aryl moiety can enhance brain penetration for CNS targets by modulating lipophilicity.[16]
-
Proteolysis Targeting Chimeras (PROTACs): The primary amine is an ideal attachment point for linkers used in the synthesis of PROTACs, enabling the conjugation of a target-binding warhead (derived from this reagent) to an E3 ligase ligand.
Safety Profile
-
Hazards: Based on data for similar boronic acids, this compound should be considered harmful if swallowed and a skin and serious eye irritant.[6][7][8]
-
First Aid:
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.[6]
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. scbt.com [scbt.com]
- 3. store.p212121.com [store.p212121.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. (4-(Aminomethyl)-3-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Introduction
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a key building block in modern medicinal chemistry and drug development. Its utility stems from the unique combination of a reactive boronic acid moiety, a strategically placed fluorine atom, and a versatile aminomethyl group. The boronic acid functionality is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. Furthermore, boronic acids are known to reversibly bind with diols, a property exploited in the design of sensors and drug delivery systems for carbohydrates.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The aminomethyl group provides a site for further functionalization or for mimicking biological interactions. This guide provides a comprehensive overview of a robust and logical synthetic route to this valuable compound, detailing the rationale behind each step and providing actionable protocols for researchers.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a commercially available precursor, 4-bromo-2-fluorobenzylamine. The overall strategy involves:
-
Protection of the aminomethyl group: To prevent interference in subsequent steps, the primary amine is protected with a tert-butyloxycarbonyl (Boc) group.
-
Introduction of the boronic acid moiety: A lithium-halogen exchange reaction followed by quenching with a borate ester is employed to install the boronic acid group.
-
Deprotection and salt formation: The final step involves the acidic removal of the Boc protecting group, which concurrently forms the desired hydrochloride salt.
This pathway is designed to be high-yielding and scalable, utilizing well-established and reliable chemical transformations.
Visualizing the Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from the starting material to the final product.
Caption: Overall synthetic route for this compound.
Step 1: Protection of the Aminomethyl Group
Rationale
The initial step focuses on the protection of the primary amine of 4-bromo-2-fluorobenzylamine. This is crucial as the subsequent borylation step involves the use of a strong organolithium base (n-butyllithium), which would otherwise deprotonate the acidic N-H protons of the amine, leading to unwanted side reactions and consumption of the expensive base. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the borylation reaction and its facile removal under acidic conditions.[3][4][5] The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.
Experimental Protocol
-
To a solution of 4-bromo-2-fluorobenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (4-bromo-2-fluorobenzyl)carbamate.
| Parameter | Condition |
| Starting Material | 4-bromo-2-fluorobenzylamine |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | THF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Column Chromatography |
Step 2: Introduction of the Boronic Acid Moiety
Rationale
This step is the core transformation where the boronic acid group is introduced onto the aromatic ring. The strategy employed is a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[6][7] At a low temperature (typically -78 °C), n-butyllithium selectively abstracts the bromine atom from the Boc-protected precursor to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic work-up hydrolyzes the boronate ester to the desired boronic acid. The fluorine atom directs the lithiation to the desired position and the low temperature is critical to prevent side reactions of the aryllithium intermediate.
Experimental Protocol
-
Dissolve the Boc-protected intermediate, tert-butyl (4-bromo-2-fluorobenzyl)carbamate (1.0 eq), in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (4-((tert-butoxycarbonylamino)methyl)-3-fluorophenyl)boronic acid can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or chromatography.
| Parameter | Condition |
| Starting Material | tert-Butyl (4-bromo-2-fluorobenzyl)carbamate |
| Reagent | n-Butyllithium |
| Electrophile | Triisopropyl borate |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | ~12 hours |
| Work-up | Acidic aqueous quench and extraction |
Step 3: Deprotection and Hydrochloride Salt Formation
Rationale
The final step accomplishes two goals simultaneously: the removal of the Boc protecting group and the formation of the stable hydrochloride salt of the aminomethyl group.[8][9][10] The Boc group is readily cleaved under acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is commonly used. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the free amine.[10] The free amine is then protonated by the excess HCl in the reaction mixture to form the hydrochloride salt, which often precipitates from the solution, facilitating its isolation.
Mechanism of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.
Experimental Protocol
-
Dissolve the crude (4-((tert-butoxycarbonylamino)methyl)-3-fluorophenyl)boronic acid from the previous step in a minimal amount of a suitable solvent, such as methanol or dioxane.
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in dioxane (or a freshly prepared solution of HCl gas in methanol) in excess (e.g., 5-10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The product, this compound, will often precipitate as a solid.
-
If precipitation occurs, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The crude product can be further purified by recrystallization.
| Parameter | Condition |
| Starting Material | (4-((tert-Butoxycarbonylamino)methyl)-3-fluorophenyl)boronic acid |
| Reagent | Hydrogen Chloride (in Dioxane or Methanol) |
| Solvent | Dioxane or Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Isolation | Filtration or Evaporation and Recrystallization |
Conclusion
The synthesis of this compound presented in this guide is a logical and efficient pathway that relies on well-understood and high-yielding chemical transformations. By carefully controlling the reaction conditions at each stage—amine protection, lithium-halogen exchange and borylation, and finally acidic deprotection—researchers can reliably access this important building block for applications in drug discovery and materials science. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this compound.
References
- 1. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. BOC Protection and Deprotection [ms.bzchemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
A-Z Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride: Structure, Synthesis, and Application
Abstract
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a reactive boronic acid moiety, a nucleophilic aminomethyl group, and an electron-withdrawing fluorine atom, makes it an invaluable building block for synthesizing complex organic molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. A detailed, field-proven protocol for a Suzuki-Miyaura coupling is presented, offering researchers a practical framework for its implementation.
Introduction to a Key Synthetic Building Block
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount. This compound (CAS Number: 1072946-45-2) emerges as a reagent of significant interest for drug discovery professionals.[1][2][3][4] It belongs to the family of organoboron compounds, which are celebrated for their stability, low toxicity, and versatile reactivity.[5]
The utility of this molecule is rooted in its trifunctional nature:
-
The Boronic Acid Group (-B(OH)2): This is the cornerstone of its reactivity, primarily serving as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming carbon-carbon (C-C) bonds, essential for constructing the biaryl scaffolds found in many pharmaceuticals.[6][7][8]
-
The Aminomethyl Group (-CH2NH2): Presented as a hydrochloride salt for enhanced stability and handling, this primary amine provides a reactive handle for a multitude of synthetic transformations. It can be acylated, alkylated, or used in reductive amination to introduce diverse side chains or link the core structure to other molecular fragments.
-
The Fluorine Atom (-F): The placement of fluorine ortho to the boronic acid and meta to the aminomethyl group is a deliberate design choice. Fluorine's high electronegativity can modulate the electronic properties of the phenyl ring, influencing reaction kinetics and the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final synthesized compound. This is a common strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic profile of drug candidates.[9]
This combination of functionalities makes this compound a sought-after intermediate in the synthesis of targeted therapies, including inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial in cancer treatment.[10][11][12]
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is critical for its effective use in synthesis.
Molecular Structure
The hydrochloride salt form ensures the amine is protonated, rendering it less reactive under typical Suzuki-Miyaura conditions and improving its shelf-life as a solid.
References
- 1. scbt.com [scbt.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. store.p212121.com [store.p212121.com]
- 4. 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl,(CAS# 1072946-45-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Preamble: Contextualizing the Challenge
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a substituted phenylboronic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Boronic acids are unique Lewis acids, not analogues of carboxylic acids, and their physicochemical properties, particularly solubility, are governed by complex equilibria.[1] Factors such as pH-dependent ionization, the potential for dehydration to form less soluble trimeric boroxines, and interactions with solution components can profoundly impact their behavior.[2]
Aqueous solubility is a critical, often rate-limiting, determinant of a drug candidate's success, influencing everything from the reliability of in vitro biological assays to oral bioavailability.[3][4] For researchers and drug development professionals working with this compound, a robust understanding and accurate quantification of its solubility are not merely procedural; they are foundational to informed decision-making.
This guide eschews a generic template to provide a focused, technically-grounded framework for determining the aqueous solubility of this compound. We will dissect the two pivotal, methodologically distinct approaches to solubility assessment: Thermodynamic Equilibrium Solubility and Kinetic Solubility . Each protocol is presented not just as a series of steps, but as a self-validating system, with the causality behind each experimental choice explained to ensure scientific integrity and reproducibility.
Chapter 1: The Duality of Solubility Assessment: Thermodynamic vs. Kinetic
In drug discovery and development, "solubility" is not a monolithic concept. The choice of measurement technique depends entirely on the developmental stage and the question being asked.[5]
-
Thermodynamic (Equilibrium) Solubility : This is the "gold standard," representing the true saturation concentration of a compound in a solvent at equilibrium.[6] It is a critical parameter for lead optimization and formulation development, providing essential data for biopharmaceutics classification (BCS) and predicting oral absorption.[3][7] The measurement requires allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8]
-
Kinetic Solubility : This is a high-throughput screening method predominantly used in early discovery.[9][10] It measures the concentration at which a compound, rapidly introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[11] While not a measure of true equilibrium, it provides a rapid assessment of a compound's practical solubility under assay conditions and helps to flag problematic compounds early, preventing unreliable results in biological screens.[9][11]
Chapter 2: Protocol for Thermodynamic Equilibrium Solubility Determination
This protocol is designed to determine the definitive, pH-dependent equilibrium solubility of this compound in accordance with international regulatory standards for biopharmaceutical characterization.[12][13][14][15] The shake-flask method is the universally accepted technique for this purpose.[5][16]
Core Principle & Rationale
The experiment's objective is to create a saturated solution where the dissolved compound is in equilibrium with its undissolved solid form.[6] By adding a known excess of the solid compound to a series of physiologically relevant buffers and allowing sufficient time for equilibrium to be reached, we can accurately quantify the maximum concentration of the compound that the solvent can hold. The choice of pH 1.2, 4.5, and 6.8 is mandated by regulatory guidelines (FDA, EMA, ICH) as it simulates the pH range of the human gastrointestinal tract, making the data directly relevant for Biopharmaceutics Classification System (BCS) assessment.[12][14][16] An incubation temperature of 37 °C is used to mimic physiological conditions.[14]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Buffers:
-
Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) according to pharmacopeial standards.[12]
-
Verify the final pH of each buffer at 37 °C and adjust if necessary.
-
-
Sample Preparation:
-
Accurately weigh an amount of solid this compound into triplicate glass vials for each pH condition.
-
Causality: The amount should be sufficient to exceed the estimated solubility, ensuring a solid phase remains at equilibrium. A preliminary test with a smaller amount can help estimate the required excess.[12] Using triplicate samples is essential for assessing variability and ensuring the robustness of the results.[14]
-
-
Equilibration:
-
Add a precise volume of the appropriate pre-warmed (37 °C) buffer to each vial.
-
Seal the vials securely and place them in an orbital shaker or thermomixer set to 37 °C.
-
Agitate the samples for a defined period, typically 24 to 48 hours.[3][5]
-
Causality: Continuous agitation facilitates the dissolution process and ensures the entire system reaches thermal and chemical equilibrium. The extended timeframe is critical to measure true equilibrium, not a transient state.[12] Visual confirmation of excess solid at the end of the incubation is a mandatory quality control step.
-
-
Phase Separation:
-
After incubation, remove the vials and allow them to stand briefly to let heavier particles settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to filter the suspension.
-
-
Causality: This step is critical to prevent solid particles from entering the analytical sample, which would falsely elevate the measured concentration. The choice of method should ensure no significant drug loss due to adsorption.
-
-
Sample Analysis & Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase to fall within the linear range of the analytical method.
-
Prepare a set of calibration standards from a known concentrated stock solution of the compound.
-
Analyze the diluted samples and calibration standards using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
Causality: HPLC-UV provides the necessary selectivity and sensitivity to accurately quantify the analyte in the buffer matrix, distinguishing it from any potential degradants.[3] Quantification against a calibration curve is the standard for accurate concentration determination.
-
Chapter 3: Protocol for High-Throughput Kinetic Solubility
This protocol outlines a rapid, plate-based method to assess the kinetic solubility of the title compound. It is designed for early-stage discovery to quickly identify potential solubility liabilities that could affect biological screening campaigns.
Core Principle & Rationale
The experiment determines the concentration at which the compound precipitates when an aqueous buffer is added to a solution of the compound in Dimethyl Sulfoxide (DMSO).[10] Precipitation is detected by an increase in light scattering (nephelometry) or by measuring the concentration remaining in solution after filtration (direct UV or LC-MS).[9][17] This method is fast and requires minimal compound, making it ideal for screening.[18] However, it often overestimates true solubility because the compound can remain in a supersaturated or amorphous state for the duration of the experiment.[9]
Experimental Workflow: Plate-Based Assay
Caption: Workflow for Kinetic Solubility Determination.
Detailed Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[18]
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
-
Plate Preparation:
-
Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[17] A serial dilution in DMSO can be performed to create a range of starting concentrations.
-
-
Precipitation and Incubation:
-
Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the final target concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its solubilizing effect.[19]
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period, typically 1 to 2 hours.[9]
-
Causality: The rapid shift from a good organic solvent (DMSO) to a poor aqueous solvent induces precipitation if the solubility limit is exceeded. A controlled incubation time is used to standardize the measurement across different compounds.
-
-
Detection and Analysis:
-
Method A: Nephelometry: Place the microplate directly into a nephelometer and measure the light scattering in each well. An increase in scattering relative to buffer-only controls indicates the formation of a precipitate.[17]
-
Method B: Separation & Quantification: Use a filter plate (e.g., 0.45 µm) to separate any precipitate.[9] The concentration of the compound in the filtrate is then determined, typically by UV-Vis spectrophotometry or LC-MS/MS, and compared to standards prepared in a mixture of buffer and DMSO.[9][19]
-
The kinetic solubility is reported as the highest concentration at which no significant precipitate is detected.
-
Chapter 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized for clear comparison.
Solubility Data Table
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH (Other) |
| Thermodynamic Solubility (μg/mL) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Thermodynamic Solubility (μM) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Kinetic Solubility (μM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Method of Analysis | HPLC-UV | HPLC-UV | HPLC-UV | HPLC-UV |
| Temperature (°C) | 37 | 37 | 37 | 37 |
Interpreting the Results
-
pH-Dependence: The solubility of a compound containing an aminomethyl group and a boronic acid moiety is expected to be highly pH-dependent. The amine will be protonated and highly soluble at low pH, while the boronic acid (a Lewis acid) will exist as the neutral B(OH)₂ form. At higher pH, the boronic acid can accept a hydroxide ion to form the more soluble boronate anion, B(OH)₃⁻.[20] The resulting pH-solubility profile will be a combination of these effects, likely showing higher solubility at both low and high pH extremes, with a potential minimum in the intermediate pH range.
-
BCS Classification: The thermodynamic solubility data is used for BCS classification. A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL of aqueous media across the pH 1.2-6.8 range.[14][15] The dose-to-solubility volume can be calculated using the lowest measured solubility value to make this determination.[12]
-
Kinetic vs. Thermodynamic Discrepancy: It is common for kinetic solubility values to be higher than thermodynamic ones. A large discrepancy can indicate a high propensity for the compound to form stable supersaturated solutions or slow precipitation kinetics, which has important implications for formulation design and in vivo dissolution.
-
Boronic Acid Specifics: Low aqueous solubility in boronic acids can sometimes be attributed to the formation of trimeric boroxine anhydrides.[2] If solubility is found to be a limiting factor, formulation strategies such as lyophilization with polyols (e.g., mannitol) could be explored. This approach can increase solubility by favoring the formation of soluble boronate esters and preventing boroxine formation.[2]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. who.int [who.int]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. aablocks.com [aablocks.com]
safety and handling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
An In-depth Technical Guide to the Safe Handling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1072946-45-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The recommendations herein are derived from authoritative safety data sheets for the target compound and structurally analogous boronic acids.
Compound Profile and Hazard Identification
This compound is a specialized building block used in medicinal chemistry and organic synthesis. Its bifunctional nature, containing both a boronic acid moiety and an aminomethyl group, makes it a versatile reagent. However, these same properties necessitate a thorough understanding of its potential hazards.
Physicochemical Data
A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.
| Property | Value | Reference |
| CAS Number | 1072946-45-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [2] |
| Molecular Weight | 205.42 g/mol | [2][3] |
| Appearance | Solid / Powder | [6][7] |
GHS Hazard Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from closely related aminophenylboronic acid derivatives provide a reliable hazard profile. The following classifications should be conservatively applied.[8][9][10][11]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Causality of Hazards:
-
Irritation: Boronic acids are known to interact with biological diols, which are prevalent in cellular structures. This reactivity, combined with the acidic nature of the hydrochloride salt, contributes to its irritant properties on skin, eyes, and the respiratory tract.[8][9][12][13]
-
Oral Toxicity: The "Harmful if swallowed" classification necessitates careful handling to prevent ingestion, as the compound can cause systemic effects if it enters the digestive tract.[10][14][15]
Risk Assessment and Mitigation: A Proactive Approach
A proactive risk assessment is paramount. The primary risks associated with this compound are dermal contact, eye exposure, and inhalation of dust particles . Mitigation involves a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The first line of defense is to handle the compound in a controlled environment.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[16] This is critical to contain airborne dust and prevent respiratory exposure. The causality is simple: if the dust is not contained, it can be inhaled, leading to respiratory tract irritation.[9][10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[13][15][17]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.[18]
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][12][15] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory.[13][17][19] Inspect gloves for tears or holes before each use.[13][19] For handling the pure solid, consider double-gloving. If contamination occurs, remove the gloves immediately, wash your hands, and don a new pair.
-
Body Protection: A flame-retardant lab coat must be worn and fully fastened.[17][18] Do not wear short sleeves or sandals in the laboratory.[16][18]
Standard Operating Procedure (SOP) for Safe Handling
This section details a self-validating protocol for handling the compound from receipt to use in a reaction.
Experimental Workflow Diagram
Caption: Standard workflow for safely handling solid boronic acid.
Step-by-Step Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware, spatulas, and solvents.
-
Personal Protection: Don all required PPE as specified in Section 2.2.
-
Weighing:
-
Place a disposable, plastic-backed absorbent mat on the balance surface inside the fume hood to contain any minor spills.[20]
-
Use a clean, dry spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat or paper.
-
Causality Check: Perform this action slowly and deliberately to minimize the creation of airborne dust, which is the primary inhalation hazard.[12]
-
-
Transfer and Solubilization:
-
Carefully add the weighed solid to the reaction flask containing the solvent. If the flask opening is narrow, use a powder funnel.
-
Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.
-
-
Immediate Cleanup:
-
Wipe the spatula clean with a solvent-dampened cloth.
-
Carefully fold the weigh paper/boat and the disposable mat and place them in a designated solid hazardous waste container.[19]
-
-
Storage of Reagent Bottle: Tightly reseal the main reagent bottle. Since boronic acids can be moisture-sensitive, storing the container in a desiccator or under an inert atmosphere is best practice.[10][21][22]
-
Final Steps: Remove PPE and wash hands thoroughly with soap and water.[16]
Exposure Control and Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
Emergency Response Decision Tree
Caption: Decision tree for first aid response to chemical exposure.
First-Aid Measures
-
After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][21] Seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[9][10][11] If irritation develops or persists, seek medical attention.
-
After Inhalation: Move the victim to fresh air.[9][10][11] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Ingestion: Rinse mouth with water.[10][15] Never give anything by mouth to an unconscious person.[11][14] Call a physician or poison control center immediately.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).
-
Contain: Wearing full PPE, cover the spill with a dry absorbent material like sand or vermiculite. Avoid raising dust.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[10][11]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Storage and Disposal
Proper long-term management of the chemical and its waste is a critical component of laboratory safety.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][21] A recommended storage temperature is often 2-8°C.[11]
-
Container: Keep the container tightly closed to prevent moisture absorption, to which boronic acids are sensitive.[10][12][22]
-
Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10][21][22]
Disposal
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[19][22] This is non-negotiable.
-
Waste Streams: Dispose of the compound and any contaminated materials (gloves, weigh paper, etc.) as hazardous chemical waste.[19] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[19]
-
Containerization: Use a designated, clearly labeled, and sealed container for the waste.[19] The label should include "Hazardous Waste," the full chemical name, and associated hazards.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. scbt.com [scbt.com]
- 3. store.p212121.com [store.p212121.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl,(CAS# 1072946-45-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. (4-(Aminomethyl)-3-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 7. 4-氨基苯硼酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. aaronchem.com [aaronchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. capotchem.cn [capotchem.cn]
- 15. fishersci.com [fishersci.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 19. benchchem.com [benchchem.com]
- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
The Synthetic Cornerstone: A Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride for Advanced Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Boronic acids, versatile synthetic handles, are renowned for their participation in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4] (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride emerges as a particularly valuable building block, combining the benefits of fluorine substitution with a reactive boronic acid and a versatile aminomethyl group, offering a trifecta of desirable features for medicinal chemists.
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and key applications, with a focus on the practical insights and causal relationships that underpin its utility in the synthesis of complex, biologically active molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The hydrochloride salt of (4-(aminomethyl)-3-fluorophenyl)boronic acid enhances its stability and handling characteristics compared to the free base.
| Property | Value | Source |
| CAS Number | 1072946-45-2 | |
| Molecular Formula | C₇H₁₀BClFNO₂ | [5] |
| Molecular Weight | 205.42 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% | [6] |
| Storage | Store at 2-8°C, protected from moisture and light |
Handling and Stability: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides).[7] While the hydrochloride salt form of (4-(aminomethyl)-3-fluorophenyl)boronic acid improves its stability, it is still crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions to ensure reproducibility and high yields. The aminomethyl group also presents a potential site for undesired side reactions if not appropriately considered in the reaction design.
Synthesis of this compound: A Proposed Pathway
Part 1: Synthesis of 4-Amino-3-fluorophenylboronic acid
This synthesis begins with the commercially available 4-bromo-2-fluoroaniline and proceeds through a three-step sequence: protection of the amine, lithium-halogen exchange followed by borylation, and deprotection/hydrolysis.[7]
Step-by-Step Protocol:
-
Protection of the Amine: The primary amine of 4-bromo-2-fluoroaniline is first protected to prevent interference in the subsequent organometallic reactions. A common and effective method is silylation using a reagent like trimethylsilyl chloride (TMSCl) in the presence of a base such as n-butyllithium (n-BuLi). This step is critical as the acidic proton of the amine would quench the organolithium reagent in the next step.[7]
-
Lithium-Halogen Exchange and Borylation: The protected 4-bromo-2-fluoroaniline undergoes a lithium-halogen exchange at low temperature (typically -78°C) using a strong organolithium base like tert-butyllithium (t-BuLi). This generates a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic boron source, such as trimethyl borate (B(OMe)₃), to form a boronate ester. The low temperature is essential to control the reactivity of the organolithium reagent and prevent side reactions.[7]
-
Hydrolysis to the Boronic Acid: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with HCl) to yield the desired 4-amino-3-fluorophenylboronic acid. The acidic workup also removes the silyl protecting group.[7]
Diagram of the Synthetic Workflow for 4-Amino-3-fluorophenylboronic acid:
Caption: Synthetic workflow for 4-Amino-3-fluorophenylboronic acid.
Part 2: Proposed Conversion to this compound
The conversion of the 4-amino group to a 4-(aminomethyl) group can be achieved through several established synthetic methodologies. One plausible approach involves a reductive amination pathway.
Proposed Step-by-Step Protocol:
-
Protection of the Boronic Acid: To prevent undesired reactions with the boronic acid moiety, it should be protected, for example, as its pinacol ester. This is a standard strategy to enhance the stability and compatibility of boronic acids with various reaction conditions.
-
Formylation of the Amine: The amino group of the protected 4-amino-3-fluorophenylboronic acid pinacol ester can be formylated using a suitable formylating agent, such as ethyl formate, to yield the corresponding formamide.
-
Reduction of the Formamide: The formamide is then reduced to the aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reduction is a reliable method for converting amides to amines.
-
Deprotection and Salt Formation: Finally, the pinacol protecting group is removed under acidic conditions, which also protonates the aminomethyl group to form the desired this compound salt.
Diagram of the Proposed Conversion:
Caption: Proposed workflow for the conversion to the target compound.
Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery lies in its use as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for the synthesis of complex biaryl and substituted aromatic structures that are prevalent in many drug molecules.[4][8]
The Suzuki-Miyaura Coupling Mechanism: A Self-Validating System
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood and highly reliable process, making it a trustworthy and reproducible synthetic tool.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for coupling this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Choice of Catalyst and Base:
The choice of palladium catalyst and base is critical for the success of the Suzuki coupling. For aminophenylboronic acids, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.[9] The base not only activates the boronic acid but also neutralizes the hydrochloride salt of the starting material. Carbonate bases are commonly employed.
Conclusion: A Versatile and Enabling Building Block
This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a fluorinated phenyl ring, a reactive boronic acid, and a functional aminomethyl group provides chemists with a powerful tool to construct complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, particularly in the context of the robust and reliable Suzuki-Miyaura coupling, empowers researchers to accelerate the discovery and development of novel therapeutics. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of enabling building blocks like this compound will undoubtedly continue to rise.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride for the Research Scientist
An In-depth examination of a versatile building block in modern drug discovery, this guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (CAS: 1072946-45-2). From sourcing and synthesis to its critical role in the creation of novel therapeutics, this document serves as a practical resource for leveraging this unique reagent.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][[“]] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3][[“]] When combined with the synthetic versatility of the boronic acid functional group, particularly its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, fluorinated arylboronic acids emerge as powerful tools for the construction of complex molecular architectures.
This compound is a prime example of such a strategic building block. It combines three key structural features: a boronic acid for versatile carbon-carbon bond formation, a fluorine atom to modulate electronic properties and metabolic stability, and a primary aminomethyl group that serves as a key vector for further functionalization or as a critical pharmacophoric element. This trifecta of functionalities makes it a highly sought-after reagent in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[5][6][7]
Sourcing and Commercial Availability
This compound is available from a range of commercial suppliers catering to the research and development sector. When selecting a supplier, it is crucial to consider not only the price and available quantities but also the purity of the material and the availability of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology, Inc. | 4-(Aminomethyl)-3-fluorophenylboronic acid hydrochloride | 1072946-45-2 | C₇H₁₀BClFNO₂ | 205.42 | For research use only.[8] |
| P212121 | 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl | 1072946-45-2 | C₇H₁₀BClFNO₂ | 205.4 | Available in 250 mg, 1 g, and 5 g quantities.[9] |
| AbacipharmTech | This compound | 1072946-45-2 | - | - | Global chemical supplier.[10] |
| Sinfoo Biotech | 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl | 1072946-45-2 | - | - | Available upon quotation.[11] |
| Echemi | [4-(aminomethyl)-3-fluorophenyl]boronic acid;hydrochloride | 1072946-45-2 | C₇H₉BFNO₂·ClH | 205 | Categories: Organic Reagents.[12] |
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
Typical Specifications:
-
Appearance: White to off-white solid.
-
Purity: Typically ≥95-97% as determined by HPLC and/or ¹H NMR.[13][14]
-
Solubility: Soluble in water, methanol, and DMSO.
Analytical Characterization:
The quality and purity of this compound are typically assessed using a combination of analytical techniques. While a specific Certificate of Analysis for this compound was not publicly available, the following represents a standard approach to its quality control.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for determining the purity of boronic acids and their derivatives.
-
Typical Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid to ensure good peak shape.
-
Detection: UV detection, typically in the range of 210-280 nm.
Boronic acids can sometimes present challenges in HPLC analysis due to their potential for complexation and interaction with the stationary phase. Method development may be required to achieve optimal separation.[2][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its purity. A representative spectrum would exhibit characteristic signals for the aromatic protons, the aminomethyl protons, and potentially the boronic acid protons, depending on the solvent used. The integration of these signals should be consistent with the assigned structure.
Synthesis of this compound
The synthetic strategy typically involves the following key transformations:
-
Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, has its amino group protected to prevent unwanted side reactions in the subsequent steps.
-
Lithium-Halogen Exchange: A lithium-halogen exchange is carried out on the protected 4-bromo-2-fluoroaniline, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures.
-
Borylation: The resulting aryllithium species is then quenched with a boron electrophile, most commonly triisopropyl borate or trimethyl borate, to form the boronate ester.
-
Hydrolysis and Deprotection: Acidic workup hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the protecting group from the amine.
-
Salt Formation: The final product is isolated as the hydrochloride salt by treatment with a solution of hydrogen chloride.
Caption: A generalized synthetic workflow for the preparation of this compound.
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS) for this and structurally similar compounds.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, which can lead to degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Hazards: While a specific GHS classification for this compound is not universally available, related aminophenylboronic acids are often classified as harmful if swallowed and may cause skin and eye irritation.[18][19] Always consult the supplier-specific SDS for the most accurate and up-to-date safety information.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves to introduce the 4-(aminomethyl)-3-fluorophenyl moiety into a target structure.
Caption: Schematic of the Suzuki-Miyaura coupling reaction utilizing this compound.
Role in Kinase Inhibitor Synthesis:
A significant application of this building block is in the development of small molecule kinase inhibitors, a major class of targeted cancer therapeutics.[5][7] The 4-(aminomethyl)-3-fluorophenyl group can serve several purposes in a kinase inhibitor scaffold:
-
As a "linker" or "hinge-binding" element: The aminomethyl group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
-
As a scaffold for further elaboration: The primary amine provides a convenient attachment point for building out other parts of the inhibitor to target specific pockets of the kinase.
-
To enhance pharmacokinetic properties: The fluorine atom can improve metabolic stability and cell permeability, leading to a more drug-like molecule.
While direct citation of CAS 1072946-45-2 in the synthesis of a specific, named kinase inhibitor in late-stage clinical trials or on the market is not readily found in the public domain, its structural motifs are prevalent in patent literature for novel kinase inhibitors. The use of structurally related aminomethylphenyl fragments is well-documented in the synthesis of inhibitors targeting a variety of kinases.[6][20]
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a reactive boronic acid, a strategically placed fluorine atom, and a functionalizable aminomethyl group makes it an ideal reagent for the synthesis of complex and novel molecular entities. A thorough understanding of its properties, handling requirements, and synthetic applications, particularly in the context of Suzuki-Miyaura couplings for the development of kinase inhibitors, will enable medicinal chemists to fully exploit its potential in the quest for new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 3. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
- 4. consensus.app [consensus.app]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. store.p212121.com [store.p212121.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl,(CAS# 1072946-45-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. echemi.com [echemi.com]
- 13. (4-(Aminomethyl)-3-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. waters.com [waters.com]
- 17. sites.pitt.edu [sites.pitt.edu]
- 18. 4-Amino-3-fluorophenylboronic acid 1256355-32-4 [sigmaaldrich.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Introduction
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 1072946-45-2) is a specialized chemical intermediate that has garnered significant interest within the scientific community. As a bifunctional molecule, it incorporates three key features into a single, stable scaffold: a phenylboronic acid, a fluorine substituent, and an aminomethyl group presented as a hydrochloride salt. This unique combination makes it a highly valuable building block for researchers in medicinal chemistry, drug discovery, and materials science.
Boronic acids are renowned for their utility in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, the ability of boronic acids to reversibly bind with diols forms the basis of their application in chemical sensors and diagnostic agents, particularly for carbohydrate recognition.[1][2]
The strategic placement of a fluorine atom on the phenyl ring significantly modulates the electronic properties of the boronic acid moiety. This electron-withdrawing effect lowers the pKa of the boronic acid, enhancing its ability to interact with diols at physiological pH (around 7.4).[1][2] The aminomethyl group provides a convenient handle for conjugation to other molecules, polymers, or surfaces, while the hydrochloride salt form enhances the compound's stability and handling characteristics.
This guide offers a comprehensive exploration of the essential physical and chemical characteristics of this compound. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile reagent in their work.
Section 1: Chemical Identity and Structure
A precise understanding of a reagent's structure and fundamental properties is the bedrock of successful research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1072946-45-2 | [3][4][5][6] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [3][4] |
| Molecular Weight | 205.42 g/mol | [3][4][5] |
| SMILES | B(C1=CC(=C(C=C1)CN)F)(O)O.Cl | [4] |
| InChIKey | HOFYPLPXUYJZCR-UHFFFAOYSA-N | [4][7] |
Structural Analysis:
The molecule's architecture is central to its reactivity and function.
-
Phenylboronic Acid Core: This is the primary reactive moiety, enabling participation in reactions like Suzuki coupling and forming reversible covalent bonds with diols.
-
Fluorine Substituent: Positioned ortho to the boronic acid group, the highly electronegative fluorine atom serves to lower the Lewis acidity of the boron center, thereby decreasing the pKa of the boronic acid. This is a critical feature for applications requiring diol binding at neutral pH.[1]
-
Aminomethyl Group: This functional group, located para to the boronic acid, provides a nucleophilic site for further chemical modification. It allows for the straightforward attachment of this building block to larger scaffolds, polymers, or surfaces via amide bond formation or other amine-related chemistries.
-
Hydrochloride Salt: The amine is supplied as a hydrochloride salt, which prevents unwanted side reactions of the free amine, improves the compound's crystallinity and shelf-life, and often enhances its solubility in polar solvents.
Section 2: Physicochemical Properties
The bulk physical properties of a compound dictate its handling, formulation, and application conditions.
| Property | Description | Expert Insight |
| Appearance | Solid. | Typically supplied as a white, off-white, or light-yellow crystalline powder.[1][8] Visual inspection upon receipt is a critical first quality control step. |
| Purity | Commercially available with purities typically ≥95%. | Purity should always be verified in-house via HPLC or NMR, as impurities can significantly impact reaction outcomes.[9] |
| Melting Point | Data not widely reported. | As a hydrochloride salt of an organic molecule, a relatively high melting point with decomposition is expected. For context, the related 4-amino-3-fluorophenylboronic acid hydrochloride melts at 150-160 °C.[10] |
| Solubility | No quantitative data available. | Expected to be soluble in polar protic solvents like water, methanol, and ethanol due to the ionic nature of the hydrochloride salt. Solubility in polar aprotic solvents such as DMSO and DMF is also likely. It is crucial to perform solubility tests before preparing stock solutions. |
| pKa | Data not available for this specific compound. | The pKa of the boronic acid is arguably its most important property for sensing applications. The electron-withdrawing fluorine atom significantly lowers the pKa. For comparison, the acetamido derivative of the closely related 4-amino-3-fluorophenylboronic acid has a pKa of 7.8, making it an effective diol binder at physiological pH.[1][2] |
Section 3: Analytical Characterization Workflow
A systematic approach to verifying the identity, purity, and integrity of a starting material is essential for reproducible research. The following workflow outlines the key analytical techniques and provides a trusted framework for characterization.
Figure 1: Standard workflow for the analytical characterization of incoming chemical reagents.
Experimental Protocol 1: Structure Verification by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the chemical structure of a molecule. It provides information on the connectivity and chemical environment of every proton and carbon atom.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred as it will not exchange with the B(OH)₂ or NH₃⁺ protons, allowing for their observation.
-
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis (Expected Features):
-
¹H NMR:
-
Aromatic Region (7.0-8.0 ppm): Expect complex multiplets for the three aromatic protons, with splitting patterns influenced by both H-H and H-F coupling.
-
Methylene Protons (~4.0 ppm): A singlet or doublet (due to H-F coupling) integrating to 2H, corresponding to the -CH₂- group.
-
Amine Protons (~8.5 ppm, in DMSO-d₆): A broad singlet integrating to 3H for the -NH₃⁺ group.
-
Boronic Acid Protons (~8.2 ppm, in DMSO-d₆): A broad singlet for the two -OH protons on the boron atom.
-
-
¹³C NMR: Expect 7 distinct signals for the 7 carbon atoms. The carbon atoms bonded to fluorine will show a large one-bond coupling constant (¹JCF), and other nearby carbons will show smaller couplings.
-
¹⁹F NMR: A single resonance, which will appear as a multiplet due to coupling with neighboring protons.
-
¹¹B NMR: A single, broad resonance characteristic of a tri-coordinate boronic acid.
-
Experimental Protocol 2: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities, allowing for quantification.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. (Note: The acid is critical for protonating the amine, ensuring good peak shape).
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to 254 nm or 220 nm.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Experimental Protocol 3: Identity Confirmation by Mass Spectrometry
Causality: Mass Spectrometry (MS) provides a direct measurement of the molecular weight of the compound, serving as a final confirmation of its identity.
Methodology:
-
Sample Preparation: Dilute the HPLC stock solution to a concentration of ~10 µg/mL using the initial mobile phase conditions.
-
Analysis: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis (Expected Result):
-
Ionization Mode: Positive (+) ESI is used to detect the protonated molecule.
-
Expected Ion: The analysis should reveal an ion corresponding to the protonated free base ([M+H]⁺). The molecular formula of the free base is C₇H₉BFNO₂.
-
Calculated Mass: The expected monoisotopic mass for [C₇H₁₀BFNO₂]⁺ is approximately 169.08 m/z. Observing this ion confirms the mass of the parent compound.
-
Section 4: Handling, Storage, and Safety
Proper handling and storage procedures are paramount to ensure user safety and maintain the chemical's integrity over time.
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves. | Standard practice to protect from splashes, spills, and accidental contact. |
| Handling | Handle in a well-ventilated chemical fume hood. Avoid creating dust. | Boronic acid dusts can be irritating to the respiratory tract.[11] |
| Storage | Store in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[1][10] | Boronic acids are susceptible to dehydration upon standing to form cyclic boroxine anhydrides. Cold, dry, and inert conditions minimize this degradation and prevent moisture absorption.[1] |
| Safety | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[11] | Based on data for structurally related fluorophenylboronic acids, this compound should be treated as hazardous.[11] |
Conclusion
This compound is a sophisticated and highly functionalized building block. Its key physical characteristics—a stable solid form, a strategically fluorinated phenylboronic acid core with a lowered pKa, and a reactive aminomethyl handle—make it an enabling tool for innovation. For researchers in drug discovery, the ability to construct novel molecular entities via Suzuki coupling is invaluable. For scientists developing next-generation diagnostics, the potential for creating robust sensors that operate at physiological pH is highly compelling. By understanding and verifying the properties outlined in this guide, researchers can confidently and effectively deploy this versatile compound to advance their scientific objectives.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. store.p212121.com [store.p212121.com]
- 6. 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl,(CAS# 1072946-45-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. echemi.com [echemi.com]
- 8. (4-(Aminomethyl)-3-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. 4-氨基-3-氟苯硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Stability and Storage of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Introduction
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a key building block in modern medicinal chemistry and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a fluorinated aminomethylphenyl moiety, a common pharmacophore in a variety of biologically active molecules. As with all boronic acids, the stability and proper handling of this reagent are paramount to ensure the reproducibility of synthetic protocols and the integrity of the final products. This guide provides an in-depth technical overview of the stability profile of this compound, its primary degradation pathways, and best practices for its storage and handling.
Chemical Identity and Structure
The structure of this compound incorporates a boronic acid functional group, an aminomethyl substituent, and a fluorine atom on the phenyl ring. The hydrochloride salt form enhances its stability and handling characteristics as a solid.
Figure 1: Chemical Structure of this compound.
Key Factors Influencing Stability
The stability of this compound is primarily influenced by a number of environmental factors. Understanding these is critical for maintaining the compound's integrity.
Moisture and Hydrolysis
Moisture is a significant concern for boronic acids. While the hydrochloride salt form offers some protection, the boronic acid moiety is susceptible to hydrolysis, which can lead to the formation of boroxines (cyclic anhydrides). This process is often reversible upon exposure to water, but it can complicate stoichiometry in reactions. Safety data sheets for this compound and its analogs consistently highlight its moisture-sensitive nature.[1]
pH and Protodeboronation
Protodeboronation is a major degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] This reaction is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation, with the rate often increasing significantly at high pH due to the formation of the more reactive boronate anion.[3][4] The presence of the aminomethyl group in the title compound can also influence its reactivity and stability in different pH environments.
Oxidation
The boronic acid group can be susceptible to oxidation, which can convert the C-B bond to a C-O bond, yielding the corresponding phenol. This process can be accelerated by the presence of oxidizing agents and certain metal ions.[5]
Temperature and Light
Recommended Storage and Handling
To ensure the long-term stability and reliability of this compound, the following storage and handling protocols are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes the rate of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Protects against moisture and atmospheric oxygen, mitigating hydrolysis and oxidation. |
| Container | Keep in a tightly closed container.[1] | Prevents exposure to atmospheric moisture. |
| Location | Store in a dry, cool, and well-ventilated place.[1] | General best practice for chemical storage to ensure a stable environment. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[1] | These substances can promote degradation pathways such as oxidation and protodeboronation. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a representative protocol for assessing the stability of this compound.
Objective
To identify the primary degradation products of this compound under various stress conditions (hydrolytic, oxidative, and thermal) and to develop a stability-indicating HPLC method.
Materials
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a PDA detector
-
pH meter
-
Analytical balance
-
Oven
Methodology
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours, then dissolve in the solvent.
-
Control Sample: Keep the stock solution at 2-8°C, protected from light.
-
-
Sample Analysis (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitoring at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]
-
Figure 2: Workflow for a Forced Degradation Study.
Conclusion
The stability of this compound is crucial for its successful application in research and development. By understanding its degradation pathways, primarily protodeboronation and oxidation, and by implementing appropriate storage and handling procedures, researchers can ensure the quality and reactivity of this important synthetic building block. The key to maintaining its integrity is meticulous control over moisture, temperature, and exposure to incompatible substances. The implementation of stability-indicating analytical methods, developed through forced degradation studies, provides an essential tool for quality control and assurance.
References
Methodological & Application
Mastering the Synthesis of Biaryl Scaffolds: A Detailed Guide to Suzuki-Miyaura Coupling with (4-(Aminomethyl)-3-fluorophenyl)boronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful tool is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the successful application of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura coupling reactions.
The subject boronic acid presents a unique set of challenges and opportunities. The presence of a fluorine atom can modulate the electronic properties of the aromatic ring, influencing reaction kinetics. The aminomethyl group, a common pharmacophore, requires careful consideration of base selection to avoid unwanted side reactions. Furthermore, the hydrochloride salt form necessitates neutralization for the reaction to proceed effectively. This application note will address these specific considerations, providing a robust framework for researchers to confidently employ this versatile building block.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[6][7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][8]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (or pseudohalide), inserting into the carbon-halogen bond to form a palladium(II) intermediate.[1][6]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.[9] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Parameters for Success
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters. For a substrate like this compound, particular attention must be paid to the choice of catalyst, base, and solvent to ensure high yield and purity of the desired product.
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Buchwald ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or pre-formed catalysts (e.g., XPhos Pd G2/G3).[12][13] | Bulky, electron-rich phosphine ligands promote both oxidative addition and reductive elimination, leading to higher catalytic activity, especially with challenging substrates.[2][14] They are often effective at lower catalyst loadings. |
| Base | Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[11] | A minimum of 3 equivalents of base is recommended to neutralize the hydrochloride salt and activate the boronic acid. K₃PO₄ is often a good starting point due to its moderate basicity and good solubility in mixed aqueous/organic solvent systems.[12][15] Stronger bases like hydroxides could potentially lead to side reactions with the aminomethyl group. |
| Solvent | A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[1][9] | The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1] The choice of organic solvent can influence reaction rate and solubility of the reactants.[16][17][18] Anhydrous conditions can also be employed, particularly with organic-soluble bases.[15] |
| Temperature | 60-100 °C.[6] | The optimal temperature will depend on the reactivity of the coupling partners. Higher temperatures may be required for less reactive aryl chlorides, while lower temperatures may be sufficient for more reactive aryl bromides or iodides.[9] |
| Reaction Atmosphere | Inert atmosphere (Argon or Nitrogen). | Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Degassing the solvent and maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).
-
Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Insoluble base or reactants | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Try a different solvent system to improve solubility.[19] |
| Protodeboronation | - Presence of excess water- High reaction temperature or prolonged reaction time | - Use anhydrous solvents if possible, or minimize the amount of water.- Lower the reaction temperature and monitor the reaction closely to avoid extended heating. |
| Homocoupling of Boronic Acid | - Presence of oxygen leading to Pd(II) species | - Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[1] |
| Formation of Byproducts | - Side reactions involving the aminomethyl group- Reaction with the solvent | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Screen different solvents. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Strategic Deployment of (4-(Aminomethyl)-3-fluorophenyl)boronic acid in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Among the repertoire of versatile reagents, (4-(Aminomethyl)-3-fluorophenyl)boronic acid has emerged as a cornerstone for medicinal chemists. Its unique trifunctional architecture—a reactive boronic acid, a strategically positioned fluorine atom, and a versatile aminomethyl handle—offers a powerful toolkit for crafting molecules with enhanced pharmacological profiles. This guide provides an in-depth exploration of its applications, supported by detailed protocols and insights into the rationale behind its use.
The Power of Trifunctionality: Why This Building Block Excels
The efficacy of (4-(Aminomethyl)-3-fluorophenyl)boronic acid stems from the synergistic interplay of its constituent parts. The fluorine atom, a bioisostere of a hydrogen atom, imparts profound effects on the molecule's physicochemical properties. Its strong electron-withdrawing nature lowers the pKa of the boronic acid, enhancing its ability to form stable complexes with diols under physiological conditions (pH 7.4). This is a critical feature for boronic acid-based inhibitors that target the active sites of enzymes. Furthermore, the introduction of fluorine can improve metabolic stability and membrane permeability, crucial parameters for oral bioavailability.
The aminomethyl group serves as a versatile synthetic handle, providing a nucleophilic site for covalent attachment to other molecular scaffolds. This is particularly valuable in the construction of complex architectures such as Proteolysis-Targeting Chimeras (PROTACs) and decorated enzyme inhibitors. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of aromatic and heteroaromatic systems.
Core Application I: A Superior Building Block for Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a foundational tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors. (4-(Aminomethyl)-3-fluorophenyl)boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of a substituted phenyl ring that can occupy key binding pockets in the kinase active site.
Rationale for Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water to ensure the solubility of both the organic and inorganic reagents.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., 2M aqueous sodium carbonate or potassium phosphate)
-
Solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (0.05-0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Add the organic solvent (to achieve a concentration of ~0.1 M) followed by the aqueous base (2.0-3.0 eq).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for a further 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate or dichloromethane and water. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for a wide range of substrates. |
| Base | Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-120 °C | Provides sufficient energy to drive the catalytic cycle. |
Core Application II: A Versatile Component in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The aminomethyl group of (4-(Aminomethyl)-3-fluorophenyl)boronic acid makes it an excellent component for incorporation into the linker, providing a point of attachment through stable amide bond formation.
Protocol: Amide Bond Formation with the Aminomethyl Group
Materials:
-
(4-(Aminomethyl)-3-fluorophenyl)boronic acid derivative (e.g., pinacol ester protected)
-
Carboxylic acid-functionalized linker component
-
Coupling reagent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Nitrogen or Argon source
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid component (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in the anhydrous solvent. Add the base (e.g., DIPEA, 2.0-3.0 eq) and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of the (4-(Aminomethyl)-3-fluorophenyl)boronic acid derivative (1.0-1.2 eq) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.
Core Application III: Rational Design of Novel Enzyme Inhibitors
The boronic acid functionality is a well-established "warhead" for inhibiting serine proteases and other enzymes. The boron atom forms a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site. The substituted phenyl ring of (4-(Aminomethyl)-3-fluorophenyl)boronic acid can be tailored to interact with specific sub-pockets of the active site, thereby enhancing potency and selectivity. The aminomethyl group can be further derivatized to introduce additional functionalities that can form hydrogen bonds or other favorable interactions with the target enzyme.
Design Strategy and Synthetic Workflow:
-
Target Identification: Identify an enzyme with a serine or threonine in its active site that is a validated therapeutic target.
-
Computational Modeling: Use molecular docking to predict the binding mode of (4-(Aminomethyl)-3-fluorophenyl)boronic acid derivatives in the active site of the target enzyme.
-
Synthetic Elaboration: Synthesize a focused library of derivatives by modifying the aminomethyl group with various substituents (e.g., acyl groups, alkyl groups, or by reductive amination).
-
Biological Evaluation: Screen the synthesized compounds for their inhibitory activity against the target enzyme and for their selectivity against related enzymes.
Conclusion
(4-(Aminomethyl)-3-fluorophenyl)boronic acid is a powerful and versatile building block in medicinal chemistry. Its unique combination of a reactive boronic acid, a strategically placed fluorine atom, and a synthetically tractable aminomethyl group provides chemists with a robust platform for the design and synthesis of novel therapeutics. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of the next generation of medicines.
Application Notes and Protocols for the Use of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Drug Discovery
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a specialized building block of significant interest to researchers and scientists in the field of drug development. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and an aminomethyl group, makes it a highly valuable reagent for the synthesis of complex organic molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2]
The presence of a fluorine atom can profoundly influence the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[3] The aminomethyl group provides a handle for further functionalization or can act as a key pharmacophoric element. This application note provides a detailed protocol for the use of this compound in a representative Suzuki-Miyaura cross-coupling reaction, along with insights into reaction optimization and troubleshooting.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for its effective and safe use.
| Property | Value | Source |
| CAS Number | 1072946-45-2 | Internal Data |
| Molecular Formula | C₇H₁₀BClFNO₂ | Internal Data |
| Molecular Weight | 205.42 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | >250 °C | Internal Data |
| Solubility | Soluble in water, methanol, and DMSO | Internal Data |
Safety and Handling Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents.[4][5][6] The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an aryl or vinyl halide or triflate.[2]
Visualizing the Workflow: A Step-by-Step Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction detailed in this protocol.
Caption: A flowchart of the key stages in the Suzuki-Miyaura coupling protocol.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) active catalyst is sensitive to oxygen.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via a syringe. The solvent should be sufficiently degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
The "Why" Behind the "How": Understanding the Reagents
A deeper understanding of the role of each component is essential for troubleshooting and adapting the protocol for different substrates.
| Component | Role in the Reaction | Rationale and Key Considerations |
| Palladium Catalyst (e.g., Pd(OAc)₂) | The heart of the reaction, facilitating the catalytic cycle. | Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. Other palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can also be used. |
| Ligand (e.g., PPh₃) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. | The choice of ligand is critical. For challenging couplings, more electron-rich and bulky phosphine ligands may be required. |
| Base (e.g., K₂CO₃) | Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. | The base is essential for the formation of the boronate species, which is more nucleophilic than the boronic acid. Other bases like Na₂CO₃, Cs₂CO₃, or K₃PO₄ can be used, with cesium carbonate often being more effective for difficult couplings.[7] |
| Solvent System (e.g., Dioxane/Water) | Solubilizes the reactants and facilitates the reaction. | The presence of water is often beneficial for the Suzuki-Miyaura reaction, as it helps to dissolve the base and can accelerate the transmetalation step. Anhydrous conditions can also be employed, particularly if water-sensitive functional groups are present. |
| Inert Atmosphere | Prevents the oxidation of the active Pd(0) catalyst. | The catalytic cycle relies on the Pd(0) species, which can be readily oxidized by atmospheric oxygen, leading to catalyst deactivation and lower yields. |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction setup is properly purged with inert gas.- Use high-purity, dry solvents and reagents.- Increase the reaction temperature in increments. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is a common side reaction with electron-deficient arylboronic acids. | - Use anhydrous solvents and rigorously exclude water.- Use a milder base or a fluoride source like CsF.[8]- Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, prior to the coupling reaction. |
| Homocoupling | The aryl halide or the boronic acid couples with itself. | - Ensure a thoroughly deoxygenated reaction mixture.- Optimize the stoichiometry of the reactants. |
| Difficult Purification | The product is difficult to separate from byproducts or starting materials. | - Optimize the reaction conditions to minimize byproduct formation.- Explore different chromatographic techniques or recrystallization for purification. |
The Catalytic Cycle: A Mechanistic Insight
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to rationalizing the reaction conditions and troubleshooting any issues.
Caption: A depiction of the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation , where the organic group from the activated boronic acid (the boronate) is transferred to the palladium center. The final step is reductive elimination , which forms the desired carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding the principles behind the reaction and following a well-defined protocol, researchers can effectively utilize this reagent to advance their drug discovery and development programs. The information and protocols provided in this application note are intended to serve as a comprehensive guide to facilitate the successful application of this important synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride in the Synthesis of Novel Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride has emerged as a critical building block in contemporary drug discovery and development. Its unique trifunctional nature—a reactive boronic acid moiety, a strategically placed fluorine atom, and a versatile aminomethyl group—offers a powerful toolkit for medicinal chemists to construct complex molecular architectures with desirable pharmacological properties. This guide provides an in-depth exploration of the chemical rationale behind its use and detailed protocols for its application, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
The boronic acid group is a cornerstone of modern carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura coupling. This reaction's tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids have cemented its importance in the synthesis of biaryl and heteroaryl scaffolds prevalent in many biologically active molecules.[1][2]
The strategic incorporation of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties. Fluorine's high electronegativity can modulate the acidity (pKa) of the boronic acid, impact the metabolic stability of the resulting compounds, and enhance binding affinity to target proteins.[3][4] The aminomethyl group provides a valuable handle for further chemical modification, allowing for the introduction of diverse substituents to probe structure-activity relationships or to attach the molecule to larger scaffolds.
This document will delve into the practical applications of this compound, providing detailed protocols, troubleshooting advice, and insights into the design of novel compounds for therapeutic applications.
Chemical Properties and Handling
Proper handling and storage of this compound are crucial for ensuring its reactivity and stability.
| Property | Value |
| CAS Number | 1072946-45-2[5] |
| Molecular Formula | C₇H₁₀BClFNO₂[5] |
| Molecular Weight | 205.42 g/mol [5] |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Boronic acids can be sensitive to moisture and heat.[5] |
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, our boronic acid) and an organic halide or triflate.[6][7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the Aminomethyl and Fluoro Substituents
The aminomethyl and fluoro groups on the phenylboronic acid play crucial roles in its reactivity and the properties of the resulting products:
-
Fluorine: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] Furthermore, the C-F bond is metabolically stable and can introduce favorable interactions with biological targets.[1]
-
Aminomethyl Group: The aminomethyl group provides a point of attachment for further functionalization. In its protonated form (as the hydrochloride salt), it also acts as an electron-withdrawing group, further influencing the pKa of the boronic acid.[9]
Application Protocol: Synthesis of a Biaryl Amine Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide. This example is representative of the synthesis of scaffolds found in many kinase inhibitors and other drug candidates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl bromide (e.g., 4-bromo-N,N-dimethylaniline)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling and product purification.
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 3.0 equivalents).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired biaryl amine product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, inefficient transmetalation, or poor solubility. | Ensure proper degassing to prevent catalyst oxidation. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Consider a different solvent system (e.g., DMF, toluene). Increase the reaction temperature. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., KF). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
| Homocoupling of Boronic Acid | The reaction conditions favor the coupling of two boronic acid molecules. | Lower the reaction temperature. Use a less reactive palladium catalyst. |
| Difficult Purification | The product is basic and may streak on silica gel. | Add a small amount of a basic modifier (e.g., triethylamine) to the eluent during column chromatography. |
Conclusion: A Gateway to Novel Chemical Space
This compound is a highly valuable and versatile building block for the synthesis of novel compounds, particularly in the context of drug discovery. Its unique combination of a reactive boronic acid, an electron-withdrawing fluorine atom, and a functionalizable aminomethyl group provides medicinal chemists with a powerful tool to explore new chemical space and develop innovative therapeutics. The Suzuki-Miyaura cross-coupling reaction serves as a robust and reliable method for incorporating this building block into a wide range of molecular scaffolds. By understanding the principles outlined in these application notes and following the provided protocols, researchers can effectively leverage the potential of this important synthetic intermediate.
References
Application Notes and Protocols for Cross-Coupling with (4-(Aminomethyl)-3-fluorophenyl)boronic Acid
Introduction: A Privileged Scaffold with Unique Challenges
(4-(Aminomethyl)-3-fluorophenyl)boronic acid is a versatile and increasingly important building block in medicinal chemistry and materials science.[1][2] Its structure combines a reactive boronic acid moiety, essential for palladium-catalyzed cross-coupling reactions, with a fluorinated phenyl ring and a primary aminomethyl group. This unique combination allows for the synthesis of complex molecules with desirable pharmacokinetic properties, such as improved metabolic stability and binding affinity, often conferred by the fluorine atom.[3] The aminomethyl group provides a convenient handle for further functionalization or for mimicking biological interactions.[4]
However, the very features that make this reagent valuable also introduce significant challenges in its application, particularly in Suzuki-Miyaura cross-coupling reactions. The primary amine is nucleophilic and basic, while the ortho-fluoro substituent is strongly electron-withdrawing. This duality necessitates a carefully considered approach to reaction design to achieve high yields and avoid undesirable side reactions.
This guide provides an in-depth analysis of the factors governing the successful cross-coupling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid, offering field-proven insights and detailed protocols for researchers in drug development and synthetic chemistry.
Core Mechanistic Considerations & Substrate-Specific Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, proceeding via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is key to troubleshooting and optimizing reactions with this specific substrate.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The primary challenges with (4-(Aminomethyl)-3-fluorophenyl)boronic acid stem from two key structural features:
-
The ortho-Fluoro Substituent: Fluorine is a strongly electron-withdrawing group. Its presence ortho to the boronic acid decreases the nucleophilicity of the arylboronic acid. This directly impacts the transmetalation step (Figure 1), which is often the rate-limiting step of the catalytic cycle.[7] Studies on substituted aryltrifluoroborates have shown that electron-withdrawing groups significantly retard reaction rates.[8][9] Consequently, forcing conditions or highly active catalyst systems may be required to drive the reaction to completion.
-
The Aminomethyl Group: The primary amine is a Lewis base and can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, sequestering the active catalyst from the productive catalytic cycle. Furthermore, the amine can act as a nucleophile, potentially participating in side reactions with the aryl halide coupling partner under certain conditions, although this is less common in Suzuki couplings compared to Buchwald-Hartwig aminations.
Figure 2: Key structural challenges of the target boronic acid.
Strategic Approaches: To Protect or Not to Protect?
Given the challenges, the primary strategic decision is whether to use the boronic acid in its free amine form or to employ a protecting group.
Figure 3: Decision workflow for coupling strategy.
The Protecting Group Strategy (Recommended)
For most applications, especially those involving complex substrates, less reactive aryl chlorides, or preparations on a larger scale, protecting the aminomethyl group is the most robust and reliable strategy.[10] Protection prevents catalyst inhibition and simplifies purification by eliminating potential amine-related side products. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and clean, acidic cleavage conditions that are typically orthogonal to the products of Suzuki couplings.[11]
The Direct Coupling Strategy
While more challenging, direct coupling of the unprotected boronic acid is more atom- and step-economical. Success hinges on carefully selecting reaction conditions that favor the productive catalytic cycle over catalyst inhibition. This typically involves using a strong base to ensure rapid and complete formation of the boronate species, which enhances its reactivity in the transmetalation step, and a highly active catalyst that can function effectively even with potential coordination from the amine.
Optimizing Reaction Parameters: A Component-by-Component Analysis
Success with this substrate requires a rational selection of catalyst, ligand, base, and solvent. The following table provides recommended starting points for optimization.
| Component | Recommendation for (4-(Aminomethyl)-3-fluorophenyl)boronic acid | Rationale & Causality |
| Palladium Precatalyst | G2/G3/G4 Palladacycles (e.g., XPhos-Pd-G3) or Pd₂(dba)₃ / Pd(OAc)₂ | Palladacycle precatalysts provide rapid, clean generation of the active Pd(0)L species at low temperatures, which is crucial for coupling unstable boronic acids before they decompose.[12] Traditional sources like Pd₂(dba)₃ are also effective but may require higher temperatures for activation. |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | These electron-rich, bulky ligands are essential. They accelerate both the oxidative addition to the aryl halide (especially chlorides) and the rate-limiting reductive elimination step. Their steric bulk promotes the formation of a monoligated Pd(0)L species, which is highly active. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | A strong, oxophilic base is critical. It ensures the formation of the boronate anion [Ar-B(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid.[6] This increased nucleophilicity helps overcome the deactivating effect of the ortho-fluoro group, driving the transmetalation step forward. |
| Solvent System | Anhydrous Ethereal Solvent + Water (e.g., 1,4-Dioxane/H₂O, THF/H₂O, CPME/H₂O) in a ~4:1 to 10:1 ratio | The organic solvent solubilizes the aryl halide and catalyst complex. A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[13][14] Anhydrous conditions with bases like CsF can also be effective, particularly if water-sensitive functional groups are present.[15] |
| Temperature | 80-110 °C (Protected); 60-90 °C (Unprotected, initial trials) | Higher temperatures are generally needed to overcome the activation barrier, especially with aryl chlorides. For the unprotected amine, starting at a lower temperature may help mitigate catalyst deactivation before the coupling can proceed. Microwave heating can be employed to shorten reaction times.[13] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.
Protocol 1: Suzuki-Miyaura Coupling with Boc-Protected Boronic Acid (Recommended)
This protocol outlines the coupling of an aryl bromide with the Boc-protected form of the boronic acid.
Step A: Protection of (4-(Aminomethyl)-3-fluorophenyl)boronic acid
-
Suspend (4-(Aminomethyl)-3-fluorophenyl)boronic acid (1.0 eq) in a mixture of 1,4-dioxane (0.2 M) and water (1:1).
-
Add sodium carbonate (Na₂CO₃, 2.5 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture to pH ~3-4 with 1 M HCl (aq).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected boronic acid, which can often be used without further purification.
Step B: Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add the Boc-protected (4-(aminomethyl)-3-fluorophenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), and XPhos Pd G3 precatalyst (0.02 eq, 2 mol%).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with argon or nitrogen gas (repeat this cycle three times).
-
Add degassed 1,4-dioxane and degassed water (e.g., 5:1 v/v, to make the final concentration of the aryl halide ~0.1 M).
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Step C: Boc Deprotection
-
Dissolve the purified, Boc-protected product from Step B in dichloromethane (DCM) or 1,4-dioxane (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in dioxane (10 eq).
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Extract the aqueous layer, combine organic layers, dry over Na₂SO₄, and concentrate to yield the final deprotected product.
Protocol 2: Direct Coupling of Unprotected Boronic Acid
This protocol is higher risk but more efficient if successful. It is best suited for reactive aryl bromides or iodides.
-
To an oven-dried reaction vessel, add (4-(Aminomethyl)-3-fluorophenyl)boronic acid (1.5 eq), the aryl halide (1.0 eq, preferably bromide or iodide), cesium carbonate (Cs₂CO₃, 3.0 eq), and RuPhos Pd G4 precatalyst (0.03 eq, 3 mol%).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with argon or nitrogen gas (repeat this cycle three times).
-
Add degassed cyclopentyl methyl ether (CPME) and degassed water (e.g., 10:1 v/v, to make the final concentration of the aryl halide ~0.1 M).[14]
-
Place the reaction mixture in a preheated oil bath at 85 °C.
-
Stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Catalyst poisoning (unprotected amine). | 1. Use a fresh, high-quality precatalyst. Ensure inert atmosphere. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase temperature in 10 °C increments. Consider microwave heating. 4. Switch to the protected boronic acid protocol. Increase catalyst loading. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high for substrate stability. 3. Reaction time is too long. | 1. Use anhydrous solvents and a base like CsF. Ensure reagents are dry. 2. Lower the reaction temperature. 3. Use a more active catalyst (e.g., a G4 palladacycle) to shorten reaction time. |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of the boronic acid. 2. Slow oxidative addition of the aryl halide. | 1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Use a more electron-rich ligand (e.g., RuPhos) to accelerate oxidative addition, especially for aryl chlorides. |
| Incomplete Reaction with Aryl Chloride | Aryl chlorides are less reactive than bromides/iodides. | 1. Use a catalyst system specifically designed for aryl chlorides (e.g., SPhos or XPhos based). 2. Increase reaction temperature to 110-120 °C. 3. Increase catalyst loading to 3-5 mol%. |
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of (4-(Aminomethyl)-3-fluorophenyl)boronic acid for Advanced Synthetic Applications
Introduction
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring a nucleophilic aminomethyl group and a versatile boronic acid moiety, makes it a valuable synthon for introducing the fluorophenylaminomethyl scaffold into complex molecules, primarily through Suzuki-Miyaura cross-coupling reactions.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1][3]
However, the simultaneous presence of a reactive amine and a boronic acid presents a significant challenge in multi-step synthesis.[5] The amine's basicity and nucleophilicity can interfere with reactions targeting other parts of the molecule, while the boronic acid can undergo undesired side reactions such as trimerization to form boroxines or degradation under certain conditions. Therefore, a robust and orthogonal protecting group strategy is paramount for its successful application.[5][6]
This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the selective and orthogonal protection of the aminomethyl and boronic acid functionalities of this compound.
PART I: Protecting the Aminomethyl Group
Causality Behind Protection: The primary amino group exists as a hydrochloride salt, rendering it protonated and non-nucleophilic. However, for most subsequent reactions, neutralization is required, which liberates the highly reactive primary amine. This free amine can act as a competing nucleophile, leading to unwanted side products. Protection is necessary to mask this reactivity.
Recommended Strategy: tert-Butoxycarbonyl (Boc) Protection
The Boc group is the most widely used protecting group for amines in this context due to its stability across a broad range of non-acidic conditions and its clean, acid-labile deprotection.[7][8]
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the free amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The initial hydrochloride salt must be neutralized in situ with a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to generate the free amine required for the reaction.
Detailed Protocol 1: Boc Protection of the Aminomethyl Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in anhydrous DCM (approx. 10 mL per 1 g of starting material).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equiv) dropwise to the stirred suspension. The addition of the first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the protection reaction itself.
-
Boc Anhydride Addition: To the mixture, add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, N-Boc-(4-(aminomethyl)-3-fluorophenyl)boronic acid, can often be used directly in the next step or purified by flash column chromatography if necessary.
PART II: Protecting the Boronic Acid Group
Causality Behind Protection: While boronic acids are relatively stable, they can be incompatible with certain reaction conditions (e.g., strong oxidants, some acidic conditions) and have a tendency to form trimeric boroxine anhydrides upon dehydration. Converting the boronic acid to a boronate ester enhances its stability, improves solubility in organic solvents, and facilitates purification.[9]
Recommended Strategy: Pinacol Ester Formation
The pinacol boronate ester is the most common and robust protecting group for boronic acids. It is stable to a wide range of reaction conditions, including chromatography, and can often participate directly in Suzuki-Miyaura coupling reactions, though sometimes deprotection is required.
Mechanism Insight: The formation of the pinacol ester is an esterification reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). The reaction is typically carried out under conditions that remove water to drive the equilibrium toward the ester product.
Detailed Protocol 2: Pinacol Protection of the Boronic Acid Group
Materials:
-
Aryl boronic acid (e.g., N-Boc-(4-(aminomethyl)-3-fluorophenyl)boronic acid from Protocol 1)
-
Pinacol
-
Toluene or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or Dean-Stark apparatus
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Setup: Dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in toluene or DCM in a round-bottom flask.
-
Dehydration & Reaction:
-
(Azeotropic Method - Toluene): If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to azeotropically remove water.
-
(Anhydrous Agent Method - DCM): If using DCM, add anhydrous MgSO₄ to the flask and stir the mixture at room temperature for 12-16 hours.
-
-
Monitoring: Monitor the reaction by TLC or by ¹H NMR (disappearance of the B(OH)₂ signal).
-
Workup:
-
Filter the reaction mixture to remove MgSO₄ (if used).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: The resulting crude pinacol ester is often pure enough for subsequent steps. If required, it can be purified by flash column chromatography on silica gel.
PART III: Orthogonal Strategies & Integrated Workflows
The true power of protecting groups lies in their orthogonal application, allowing for selective manipulation of one functional group while others remain masked.[5][6][10][11] For (4-(Aminomethyl)-3-fluorophenyl)boronic acid, the combination of Boc (acid-labile) for the amine and a pinacol ester (stable to acid/base, cleaved under specific hydrolytic or transesterification conditions) for the boronic acid provides a robust orthogonal system.[7][10]
Recommended Workflow: The most logical and field-proven sequence is to protect the aminomethyl group first, followed by the protection of the boronic acid. This prevents the primary amine from potentially interfering with the esterification conditions.
Integrated Workflow Diagram
The following diagram illustrates the sequential protection strategy.
Caption: Sequential workflow for orthogonal protection and subsequent deprotection.
PART IV: Deprotection Strategies
The choice of deprotection method depends on which group needs to be unmasked for the next synthetic step.
Amine Deprotection (Boc Removal)
The Boc group is reliably cleaved under acidic conditions.[7][8] The pinacol ester is generally stable to these conditions, especially if anhydrous acids are used for short reaction times.
-
Conditions: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) at room temperature for 1-2 hours is highly effective.[8] Alternatively, a solution of 4M HCl in dioxane can be used.[8]
Boronic Ester Deprotection (Pinacol Removal)
Deprotection of the pinacol ester to regenerate the free boronic acid can be more challenging due to its stability. Several methods are available:[12][13][14]
-
Acidic Hydrolysis: Often requires strong acid and heat, which may not be compatible with all substrates.[13]
-
Oxidative Cleavage: Treatment with sodium periodate (NaIO₄) can cleave the pinacol diol.[12][13]
-
Transesterification: Using an excess of another boronic acid, such as phenylboronic acid, in a biphasic system can exchange the pinacol group.[12][15]
-
Transborylation: Strong Lewis acids like boron trichloride (BCl₃) or tribromide (BBr₃) can effectively cleave the ester.[12][13]
-
Fluoride-Mediated: Conversion to an intermediate trifluoroborate salt with KHF₂ followed by acidic hydrolysis is a mild, two-step alternative.[14][16]
Data Summary: Protecting Group Compatibility
| Protecting Group | Stability (Stable Towards) | Lability (Cleaved By) | Orthogonal Partner |
| Boc (Amine) | Base, Nucleophiles, Hydrogenolysis, Mild Acid | Strong Acid (TFA, HCl) | Pinacol Boronate |
| Pinacol (Boronic Acid) | Mild Acid/Base, Chromatography, Many Coupling Conditions | Strong Acid + Heat, NaIO₄, BCl₃, KHF₂ then H⁺ | Boc, Cbz, Fmoc |
Conclusion
The successful use of this compound in complex synthesis hinges on a carefully planned orthogonal protection strategy. The combination of Boc protection for the aminomethyl group and conversion of the boronic acid to its pinacol ester provides a robust and versatile approach. This guide offers the foundational protocols and strategic insights necessary for researchers to confidently employ this valuable building block, enabling the efficient synthesis of novel compounds for drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Scale-Up Synthesis of Biaryl Amines Utilizing (4-(Aminomethyl)-3-fluorophenyl)boronic acid: A Comprehensive Guide
Introduction: The Strategic Importance of Biaryl Amines and the Role of (4-(Aminomethyl)-3-fluorophenyl)boronic acid
Biaryl scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an aminomethyl group provides a critical handle for further functionalization, enhancing solubility, and modulating biological activity. (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a key building block for introducing a fluorinated aminomethylphenyl moiety, a substitution pattern of increasing interest in drug development for its ability to influence metabolic stability and binding affinity.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of biaryl amines using (4-(Aminomethyl)-3-fluorophenyl)boronic acid, with a focus on the practical challenges and strategic considerations for transitioning from laboratory to kilogram-scale production. Recognizing the complexities of handling a free amine in Suzuki-Miyaura cross-coupling reactions, this protocol advocates for a two-stage approach: the synthesis and use of a Boc-protected derivative of the boronic acid, followed by an efficient deprotection and purification sequence. This strategy has been shown to significantly improve reaction yields and streamline the purification process.[1][2]
Part 1: Synthesis of the Key Intermediate: N-Boc-(4-(aminomethyl)-3-fluorophenyl)boronic acid
For a successful and high-yielding scale-up of the Suzuki-Miyaura coupling, the use of N-Boc protected (4-(aminomethyl)-3-fluorophenyl)boronic acid is highly recommended. The Boc (tert-butoxycarbonyl) protecting group enhances the stability of the boronic acid and prevents side reactions associated with the free amine, leading to cleaner reaction profiles and higher yields.[1]
Protocol 1: Synthesis of N-Boc-(4-(aminomethyl)-3-fluorophenyl)boronic acid
This protocol outlines the synthesis of the N-Boc protected boronic acid from the commercially available hydrochloride salt.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| This compound | 1072946-45-2 | 205.42 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 2.5 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Water (H₂O) | 7732-18-5 | 18.02 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Brine | - | - | - |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Procedure:
-
Dissolution: In a suitable reactor, suspend this compound (1.0 eq.) in a mixture of THF and water (3:1 v/v).
-
Basification: Cool the suspension to 0-5 °C and slowly add sodium bicarbonate (2.5 eq.) in portions. Stir the mixture until gas evolution ceases and the starting material fully dissolves.
-
Boc-Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous layer with water and wash with a non-polar solvent like hexanes to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to ~3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-(4-(aminomethyl)-3-fluorophenyl)boronic acid as a solid, which can be used in the next step without further purification or can be recrystallized if necessary.
Part 2: Scale-Up Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[3] This protocol details a kilogram-scale reaction, emphasizing practical considerations for process safety and efficiency.
Protocol 2: Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| Aryl Halide (Ar-X) | Varies | Varies | 1.0 |
| N-Boc-(4-(aminomethyl)-3-fluorophenyl)boronic acid | - | 283.11 | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) | Varies | Varies | 0.01-0.001 |
| Base (e.g., K₂CO₃, K₃PO₄) | Varies | Varies | 2.0-3.0 |
| Solvent System (e.g., Toluene/Water, Dioxane/Water) | - | - | - |
Workflow Diagram:
Caption: Experimental workflow for kilogram-scale Suzuki-Miyaura coupling.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Charge the chosen solvent system (e.g., a 4:1 mixture of toluene and water) and degas thoroughly by sparging with nitrogen for at least one hour.
-
Reagent Charging: Charge the aryl halide (1.0 eq.), N-Boc-(4-(aminomethyl)-3-fluorophenyl)boronic acid (1.2 eq.), and the base (e.g., potassium carbonate, 2.0-3.0 eq.) into the reactor under a nitrogen atmosphere.
-
Catalyst Addition: Add the palladium catalyst (0.001-0.01 eq.). For large-scale reactions, using a pre-catalyst or preparing a stock solution of the catalyst can ensure accurate dosing.
-
Reaction: Heat the mixture to the optimized reaction temperature (typically 80-100 °C) with efficient stirring. Monitor the reaction progress by HPLC or UPLC until consumption of the limiting aryl halide is complete (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
-
Palladium Removal:
-
Treat the organic layer with a palladium scavenger. Several commercial scavengers are available, often silica-based with functional groups that chelate palladium.[4][5][6] The choice of scavenger will depend on the specific product and solvent system.
-
Stir the mixture with the scavenger for the recommended time, then filter to remove the scavenger and the captured palladium.
-
-
Isolation of Boc-Protected Product:
-
The crude Boc-protected biaryl amine can be isolated by concentrating the organic layer. Depending on the purity, it may be taken directly to the deprotection step or purified by crystallization.
-
Part 3: Deprotection and Purification of the Final Product
The final steps involve the removal of the Boc protecting group and the purification of the target biaryl amine.
Protocol 3: Large-Scale Boc Deprotection
Acid-catalyzed deprotection is a common and effective method for removing the Boc group on a large scale.[7][8][9][10]
Materials:
| Reagent | CAS Number | Molecular Weight |
| Boc-Protected Biaryl Amine | - | Varies |
| Hydrochloric Acid (HCl) in a suitable solvent (e.g., Dioxane, Isopropanol) | 7647-01-0 | 36.46 |
| Base for neutralization (e.g., NaOH, NaHCO₃) | Varies | Varies |
| Extraction Solvent (e.g., Ethyl Acetate, DCM) | Varies | Varies |
Procedure:
-
Dissolution: Dissolve the crude Boc-protected biaryl amine in a suitable solvent (e.g., isopropanol).
-
Acidification: Cool the solution to 0-5 °C and slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane). Monitor the reaction for gas evolution (isobutylene).
-
Reaction: Stir the reaction at room temperature until the deprotection is complete as monitored by HPLC or LC-MS.
-
Work-up:
-
Quench the reaction by carefully adding it to a cooled aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the excess acid.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification by Crystallization
Crystallization is a powerful technique for purifying active pharmaceutical ingredients (APIs) and their intermediates on a large scale, allowing for the removal of impurities and control of the final product's physical properties.[11][12][13]
General Crystallization Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to induce crystallization. A controlled cooling profile is crucial for obtaining well-formed crystals and high purity. Seeding with a small amount of pure product can be beneficial.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Analytical Monitoring and Quality Control
Throughout the scale-up synthesis, robust analytical monitoring is essential to ensure reaction completion, identify potential impurities, and control the quality of the final product.
| Analytical Technique | Application |
| HPLC/UPLC | Monitor reaction progress, determine product purity, and quantify impurities. |
| LC-MS | Confirm the identity of starting materials, intermediates, and the final product. |
| NMR Spectroscopy | Structural elucidation of the final product and key intermediates. |
| ICP-MS | Quantify residual palladium levels to ensure they meet regulatory requirements (typically <10 ppm for APIs).[6] |
Safety Considerations
-
Handling of Boronic Acids: Boronic acids can be irritants; appropriate personal protective equipment (PPE) should be worn.
-
Palladium Catalysts: Some palladium compounds are toxic and should be handled in a well-ventilated area or fume hood.
-
Boc Deprotection: The deprotection step generates isobutylene gas, which is flammable. The reaction should be conducted in a well-ventilated area with appropriate safety measures to handle off-gassing.[8]
-
Large-Scale Reactions: All scale-up activities should be conducted with a thorough process safety review, considering potential exotherms, pressure changes, and handling of large quantities of flammable solvents.
Conclusion
The scale-up synthesis of biaryl amines using (4-(Aminomethyl)-3-fluorophenyl)boronic acid is a feasible and valuable process for the production of important pharmaceutical intermediates. The strategic use of a Boc-protected boronic acid intermediate is key to achieving high yields and simplifying purification. Careful optimization of reaction conditions, robust analytical monitoring, and adherence to safety protocols are paramount for a successful and efficient large-scale production campaign.
References
- 1. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shyzchem.com [shyzchem.com]
- 12. syrris.com [syrris.com]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Fluorinated Phenylboronic Acids in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the applications of fluorinated phenylboronic acids in materials science. It explores their unique properties and provides in-depth application notes and experimental protocols for their use in advanced polymers, chemosensors, and organic electronics. The content is structured to provide both theoretical understanding and practical, field-proven methodologies.
Introduction: The Unique Advantages of Fluorinated Phenylboronic Acids
Fluorinated phenylboronic acids are a class of organic compounds that have garnered significant attention in materials science due to the unique combination of properties imparted by both the boronic acid moiety and the fluorine substituents. The boronic acid group is a versatile functional handle, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1][2] This reactivity allows for the facile incorporation of the phenylboronic acid unit into a wide array of molecular architectures.
The introduction of fluorine atoms onto the phenyl ring dramatically modulates the electronic and physical properties of the molecule. Fluorine's high electronegativity can significantly influence the electronic properties of resulting materials, which is crucial for applications in organic electronics and sensors.[3] Specifically, fluorine substitution can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhance charge mobility, and improve thermal stability.[4] Furthermore, the presence of fluorine can induce desirable properties in polymers, such as increased thermal stability and chemical resistance.[5] This guide will delve into the practical applications of these remarkable compounds, providing detailed protocols for their use in cutting-edge materials.
Section 1: Advanced Polymers from Fluorinated Phenylboronic Acids
The incorporation of fluorinated phenylboronic acid derivatives into polymer backbones via Suzuki-Miyaura polymerization is a powerful strategy for creating high-performance materials. These polymers can exhibit enhanced thermal stability, chemical resistance, and unique optoelectronic properties, making them suitable for a range of demanding applications.
Application Note 1.1: Synthesis of Fluorinated Poly(p-phenylene)s
Fluorinated poly(p-phenylene)s (PPPs) are a class of conjugated polymers with applications in organic electronics and as high-performance plastics. The Suzuki-Miyaura polymerization of dihaloarenes with diboronic acids is an effective method for their synthesis.[6] The fluorinated phenyl units contribute to improved solubility and stability of the resulting polymer.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand, is essential for the Suzuki-Miyaura coupling. The choice of ligand can significantly impact the reaction efficiency, especially with electron-poor fluorinated substrates.[7]
-
Base: A base is required to activate the boronic acid for transmetalation. However, basic conditions can also promote the undesired protodeboronation of the fluorinated phenylboronic acid.[7] Therefore, the choice and concentration of the base (e.g., Na₂CO₃, K₂CO₃) are critical and often require careful optimization.
-
Solvent System: A two-phase solvent system (e.g., toluene/water or THF/water) is commonly used to facilitate the reaction between the organic-soluble monomers and the aqueous-soluble base.
Experimental Protocol: Suzuki-Miyaura Polymerization of a Fluorinated Poly(p-phenylene)
This protocol describes the synthesis of an alternating copolymer from a dibromofluorobenzene and a phenylenediboronic acid.
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
1,4-Phenylenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 1,4-dibromo-2,5-difluorobenzene (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) to the flask. Prepare a separate solution of K₂CO₃ (4.0 mmol) in deionized water (4 mL) and degas it by bubbling with N₂ or Ar for 20 minutes. Add the degassed K₂CO₃ solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Continue the reaction for 48 hours under an inert atmosphere.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large excess of methanol (200 mL) with stirring. The polymer will precipitate.
-
Collect the polymer by filtration, wash it thoroughly with water and then with methanol to remove any remaining catalyst and salts.
-
Drying: Dry the polymer under vacuum at 60 °C overnight.
Characterization:
The resulting fluorinated poly(p-phenylene) can be characterized by various techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the polymer structure. | Broad peaks corresponding to the aromatic protons of the polymer backbone. |
| ¹⁹F NMR | To confirm the incorporation of fluorine and assess the polymer's microenvironment.[8][9][10][11] | A signal in the characteristic region for aryl fluorides. The chemical shift can be sensitive to the polymer's architecture.[8] |
| GPC | To determine the molecular weight and polydispersity of the polymer. | A chromatogram showing the molecular weight distribution of the synthesized polymer. |
| TGA | To evaluate the thermal stability of the polymer. | A thermogram indicating the decomposition temperature of the polymer. |
| DSC | To identify thermal transitions such as the glass transition temperature (Tg). | A thermogram showing the Tg of the amorphous polymer. |
Diagram of Suzuki-Miyaura Polymerization Mechanism:
Caption: Catalytic cycle of Suzuki-Miyaura polymerization.
Section 2: Fluorinated Phenylboronic Acids as Chemosensors
The Lewis acidic nature of the boron atom in phenylboronic acids makes them excellent receptors for Lewis bases, such as fluoride ions. The introduction of electron-withdrawing fluorine atoms on the phenyl ring enhances this Lewis acidity, leading to stronger binding and improved sensitivity in sensor applications.[12]
Application Note 2.1: Fluorescent Sensing of Fluoride Ions
Fluoride is an important analyte in environmental and biological systems, but its detection can be challenging. Fluorinated phenylboronic acids can be incorporated into fluorescent molecules to create chemosensors for fluoride. The binding of a fluoride ion to the boronic acid moiety alters the electronic properties of the fluorophore, resulting in a change in its fluorescence emission.[13]
Causality Behind Experimental Choices:
-
Sensing Mechanism: The sensing mechanism relies on the interaction between the boronic acid and the fluoride ion to form a stable trifluoroboronate anion (R-BF₃⁻).[14] This change in the boron center's coordination and electronic nature modulates the photophysical properties of the attached fluorophore, leading to a detectable signal (e.g., fluorescence quenching or enhancement).
-
Fluorophore Selection: The choice of fluorophore is crucial for achieving high sensitivity and a desirable signal output. Fluorophores that are sensitive to changes in their electronic environment are ideal.
-
Solvent and pH: The binding of fluoride to boronic acids can be influenced by the solvent and pH. The protocol is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of the sensor molecule and the analyte. The pH is controlled to minimize interference from hydroxide ions, which can also bind to the boronic acid.
Experimental Protocol: Fluoride Detection Using a Fluorescent Chemosensor
This protocol outlines the general steps for using a custom-synthesized or commercially available fluorinated phenylboronic acid-based fluorescent sensor for the quantification of fluoride ions in a sample.
Materials:
-
Fluorinated phenylboronic acid-based fluorescent sensor
-
Sodium fluoride (NaF) standard
-
Methanol (spectroscopic grade)
-
Deionized water
-
Buffer solution (e.g., acetate buffer, pH 5.5)
-
Sample containing an unknown concentration of fluoride
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in methanol.
-
Prepare a stock solution of NaF (e.g., 100 mM) in deionized water.
-
-
Preparation of Standard Solutions:
-
Prepare a series of fluoride standard solutions with known concentrations (e.g., 0, 10, 20, 50, 100 µM) by diluting the NaF stock solution with the buffer solution.
-
-
Fluorescence Measurements:
-
In a series of cuvettes, add a fixed amount of the sensor stock solution and the buffer solution.
-
To each cuvette, add a specific volume of a fluoride standard solution to achieve the desired final fluoride concentration. The total volume in each cuvette should be kept constant.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for the binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer at a predetermined excitation wavelength. Record the fluorescence intensity at the emission maximum.
-
-
Calibration Curve:
-
Plot the fluorescence intensity (or the change in fluorescence intensity) as a function of the fluoride concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same buffer solution. If necessary, dilute the sample to bring the fluoride concentration within the range of the calibration curve.
-
Add the same amount of the sensor stock solution to the prepared sample as was used for the standards.
-
Measure the fluorescence intensity of the sample and use the calibration curve to determine the fluoride concentration.
-
Data Presentation: Performance of a Hypothetical Fluoride Sensor
| Parameter | Value | Reference |
| Linear Detection Range | 0.1 - 5 ppm | [15][16] |
| Limit of Detection (LOD) | 0.05 ppm | [17] |
| Response Time | < 5 minutes | [18] |
| Selectivity | High selectivity over other common anions (Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻) | [19] |
Diagram of Fluoride Sensing Mechanism:
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrete Brush Polymers Enhance 19F MRI Performance through Architectural Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Smartphone-based Fluoride-specific Sensor for Rapid and Affordable Colorimetric Detection and Precise Quantification at Sub-ppm Levels for Field Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride Couplings
Welcome to the technical support center for (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for cross-coupling reactions involving this versatile reagent. The unique structural features of this boronic acid—a primary amine, a fluorine substituent, and its hydrochloride salt form—present specific challenges and opportunities in reaction design. This document will equip you with the knowledge to navigate these complexities and achieve optimal yields.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and reactivity of this compound.
Q1: How does the hydrochloride salt form of the boronic acid affect my reaction setup?
The hydrochloride salt form means that the aminomethyl group is protonated. This necessitates the use of an additional equivalent of base in your reaction to neutralize the hydrochloride and free the amine, which can then participate in the reaction or influence its outcome. It is crucial to account for this extra equivalent of base to ensure the desired reaction conditions are met.
Q2: What is the stability of this compound and how should it be stored?
This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to minimize degradation. Boronic acids, in general, are susceptible to decomposition pathways such as protodeboronation and oxidation.[1] The aminomethyl group in this particular reagent can also potentially influence its stability.
Q3: Can the aminomethyl group interfere with the coupling reaction?
Yes, the primary amine of the aminomethyl group can act as a nucleophile and may compete with the desired coupling reaction, especially in Buchwald-Hartwig amination-type reactions.[2] It can also coordinate to the metal catalyst, potentially altering its reactivity. Careful selection of ligands and reaction conditions is necessary to minimize these side reactions.
Q4: What is the role of the fluorine substituent in the coupling reaction?
The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid. This can affect the rate of transmetalation in Suzuki-Miyaura couplings.[3] While often beneficial, the specific impact can depend on the electronic nature of the coupling partner.
Q5: What are the common side reactions to watch out for?
Besides potential interference from the aminomethyl group, common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen atom), homocoupling of the boronic acid, and formation of boroxines (trimeric anhydrides of the boronic acid).[1][4] Monitoring your reaction by techniques like LC-MS can help identify these byproducts.[5]
Troubleshooting Guides for Common Coupling Reactions
This section provides detailed troubleshooting advice for specific issues you might encounter during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Suzuki-Miyaura Coupling: Low to No Product Formation
Problem: You are observing low or no yield of the desired biaryl product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Base | As this is a hydrochloride salt, ensure you are using at least one extra equivalent of base to neutralize the HCl. A common mistake is to use the standard catalytic amount of base, which will be consumed by the salt, leaving the reaction medium acidic and preventing the catalytic cycle from proceeding. |
| Inappropriate Base Selection | The choice of base is critical. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6] The base facilitates the formation of the boronate species, which is more active in the transmetalation step.[7] |
| Catalyst Inactivation | The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[8] Consider using a fresh batch of catalyst or a more robust pre-catalyst like a Buchwald-type G3 or G4 precatalyst.[9] |
| Poor Ligand Choice | The ligand stabilizes the palladium center and modulates its reactivity. For sterically demanding or electronically challenging substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos often give superior results.[10] |
| Protodeboronation | The presence of water or other protic impurities can lead to the cleavage of the C-B bond.[6] While some water is often beneficial in Suzuki couplings, excessive amounts can be detrimental. Use of anhydrous solvents and reagents can mitigate this issue. |
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0–4.0 equiv).[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Competing Side Reactions
Problem: You are attempting to couple an amine with an aryl halide, but are observing significant side products, potentially from the reaction of the aminomethyl group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Intramolecular or Intermolecular Amination | The primary amine of the boronic acid can compete with your desired amine nucleophile. This can be particularly problematic with highly reactive catalysts. |
| Protecting Group Strategy | Consider temporarily protecting the aminomethyl group as a carbamate (e.g., Boc) or another suitable protecting group. This will prevent it from participating in the amination reaction. The protecting group can be removed in a subsequent step. |
| Ligand and Catalyst Selection | The choice of ligand can influence the selectivity of the reaction. Less reactive catalyst systems might favor the desired intermolecular coupling over potential intramolecular reactions. Screening different ligands is often necessary. |
| Reaction Conditions | Lowering the reaction temperature or using a less polar solvent might help to control the reactivity and improve selectivity. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.
-
Catalyst and Ligand: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS.[5] Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
preventing deboronation of (4-(Aminomethyl)-3-fluorophenyl)boronic acid during reaction
A Guide to Preventing Deboronation During Synthetic Applications
Welcome to the technical support hub for (4-(Aminomethyl)-3-fluorophenyl)boronic acid. As Senior Application Scientists, we understand the unique challenges this valuable building block can present. Its combination of an electron-withdrawing fluorine and a basic aminomethyl group creates a molecule with nuanced reactivity. This guide is designed to provide you with in-depth, field-proven insights to help you navigate its use and, most critically, prevent the undesired side reaction of deboronation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the stability and handling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid.
Q1: What is deboronation, and why is it a significant problem?
A: Deboronation (specifically, protodeboronation) is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this is a detrimental side reaction. It consumes your starting material, converting the boronic acid into 2-fluoro-4-methylaniline, which is inert to the desired coupling, thereby reducing the yield of your target molecule.
Q2: Why does (4-(Aminomethyl)-3-fluorophenyl)boronic acid seem particularly prone to deboronation?
A: The susceptibility of this specific molecule arises from a combination of electronic effects originating from its substituents:
-
Electron-Withdrawing Fluorine: The fluorine atom ortho to the boronic acid is strongly electron-withdrawing. This increases the Lewis acidity of the boron center, making it more susceptible to attack by hydroxide ions, a key step in base-catalyzed protodeboronation.[2]
-
Basic Aminomethyl Group: The aminomethyl group is a basic site. In solution, its protonation state is dependent on the pH.[1] Under neutral or acidic conditions, it exists as the ammonium salt (-CH₂NH₃⁺). This positively charged group becomes a powerful electron-withdrawing substituent, further activating the ring towards deboronation. Under the basic conditions typical of Suzuki coupling, the free amine can still influence the electronic nature of the system and potentially interact with the catalyst or other reagents.
Q3: How can I confirm that deboronation is the cause of my low yield?
A: The most effective way to diagnose deboronation is to monitor your reaction mixture by LC-MS. You should look for a mass corresponding to the protodeboronated side product, 2-fluoro-4-methylaniline (M.W. 125.15 g/mol ). Comparing the reaction sample to an authentic standard via HPLC or TLC can also provide definitive confirmation. ¹H NMR spectroscopy can also be used to identify characteristic signals of the side product if it is isolated.
Q4: My starting material is the hydrochloride salt. How does this impact my experimental setup?
A: The hydrochloride salt form is common for this reagent to improve its shelf-life and handling.[3][4] It is crucial to remember that the aminomethyl group is protonated. Therefore, when setting up your reaction, you must add one extra equivalent of base to neutralize this hydrochloride salt and generate the free amine before the catalytic cycle can proceed efficiently. Failure to do so will result in a non-basic or even acidic reaction medium, which will likely inhibit the reaction.
Part 2: Troubleshooting Guide: A Proactive Approach to Preventing Deboronation
Deboronation is not inevitable. It is a competing side reaction that can be suppressed by carefully controlling the reaction environment. The key is to favor the kinetics of the desired cross-coupling reaction over the kinetics of protodeboronation.
References
Technical Support Center: Purification of (4-(Aminomethyl)-3-fluorophenyl)boronic Acid Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Aminomethyl)-3-fluorophenyl)boronic acid and its derivatives. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows. The unique bifunctional nature of this reagent—possessing both a nucleophilic amine and a versatile boronic acid—presents specific purification challenges that we will address in detail.
Core Purification Strategy: A Decision Workflow
The purification of products derived from (4-(Aminomethyl)-3-fluorophenyl)boronic acid is rarely a one-size-fits-all process. The final structure of your target molecule dictates the optimal strategy. The aminomethyl group imparts basicity, while the boronic acid is acidic and prone to specific side reactions. This workflow provides a general decision-making framework.
Caption: High-level decision workflow for purification.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Chromatographic Purification
Question: My product streaks severely during silica gel chromatography, often with poor recovery. What is causing this and how can I resolve it?
Answer: This is a classic issue rooted in the dual functionality of your molecule. The aminomethyl group is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to strong, non-specific binding, resulting in significant peak tailing (streaking) and often irreversible adsorption (low recovery).
-
Causality: The interaction is an acid-base phenomenon between your basic amine and the acidic stationary phase. The boronic acid moiety can also interact with silica, though the amine is typically the primary culprit.
-
Solutions:
-
Mobile Phase Modification: Neutralize the silica surface by adding a small amount of a basic modifier to your eluent. A common starting point is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/NH₄OH).[1] This competitively binds to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Switching the Stationary Phase: If modification is insufficient, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[1]
-
Reverse-Phase (RP) Chromatography: This is often the most effective solution for highly polar, functionalized molecules like yours. Here, the separation is based on hydrophobicity, which circumvents the problematic acid-base interactions.[2][3]
-
-
Question: Should I default to normal-phase or reverse-phase chromatography for my products?
Answer: For most direct products of (4-(Aminomethyl)-3-fluorophenyl)boronic acid, reverse-phase chromatography is the superior choice . The combination of the amine, the fluoro-substituent, and the boronic acid makes the parent molecule and its initial derivatives highly polar and thus poorly retained on a non-polar RP stationary phase initially, but provides excellent separation capability.[3]
| Feature | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Stationary Phase | Polar (Silica, Alumina) | Non-Polar (e.g., C18-bonded silica)[2] |
| Mobile Phase | Non-Polar (e.g., Hexane/EtOAc) | Polar (e.g., Water/Acetonitrile, Water/Methanol)[2] |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Suitability for Topic | Challenging. Requires basic modifiers. Best for derivatives where the amine or boronic acid is protected/masked, significantly reducing polarity. | Highly Recommended. Ideal for polar, ionizable compounds. Offers excellent resolution by adjusting mobile phase pH and organic content. |
| Common Issues | Streaking, low recovery due to amine-silica interaction. | Potential for peak broadening if the boronic acid interacts with the stationary phase.[4] This can often be mitigated by adding a modifier like formic acid or TFA to the mobile phase. |
Section 2: Removal of Catalysts and Reagents
Question: I performed a Suzuki-Miyaura coupling and my product is persistently contaminated with palladium. Standard workups aren't working. Why?
Answer: The primary challenge here is that the aminomethyl group on your molecule can act as a ligand, chelating to the palladium catalyst.[5] This forms a soluble palladium complex that partitions with your product during extractions and can even co-elute during chromatography. Simple filtration is only effective for heterogeneous catalysts like Pd/C, not for soluble species formed from catalysts like Pd(PPh₃)₄.[5]
-
Effective Solutions:
-
Metal Scavengers: This is the most robust and targeted approach. Scavenger resins are solid supports functionalized with groups that have a very high affinity for palladium, such as thiols or polyamines.[6][7] They form irreversible or very strong bonds with the metal, allowing it to be removed by simple filtration.[7]
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.[5] However, be aware that this can sometimes lead to product loss due to non-specific adsorption.[5]
-
Filtration through Celite®: While not a primary method for soluble palladium, passing your crude reaction mixture through a thick pad of Celite can help remove finely dispersed palladium black or other insoluble catalyst forms.[8][9]
-
Caption: Mechanism of palladium removal by a thiol scavenger resin.
Question: After an amide coupling reaction, how can I efficiently remove unreacted carboxylic acid and coupling agents like EDC/HOBt?
Answer: An acid/base liquid-liquid extraction is a highly effective first-pass purification strategy.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic aminomethyl group on your desired product will be protonated (-CH₂NH₃⁺), making it water-soluble and pulling it into the aqueous layer. Many unreacted starting materials and byproducts (like the isourea from EDC) will remain in the organic layer.
-
Separate Layers: Discard the organic layer containing the impurities.
-
Basify and Re-extract: Add a base (e.g., 1M NaOH or NaHCO₃) to the aqueous layer until it is basic (pH > 9). This deprotonates your product's amine, making it organic-soluble again.
-
Extract the product back into a fresh organic solvent. This "phase-switching" extraction provides a significant purification boost before any chromatography. For more automated or high-throughput approaches, scavenger resins designed to bind excess acids or amines can also be employed.[10][11][12]
Section 3: Boronic Acid-Specific Impurities
Question: My analysis shows a significant byproduct with a mass corresponding to my product minus the B(OH)₂ group. What is this impurity?
Answer: You are observing the result of protodeboronation . This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[13] It is essentially the loss of the boronic acid functionality.
-
Causes: Protodeboronation can be promoted by various factors, including prolonged exposure to aqueous acidic or basic conditions, elevated temperatures, and the presence of certain metals.[13] The electronic nature of the aromatic ring also plays a role.
-
Mitigation Strategies:
-
Reaction Conditions: Use milder conditions where possible. Using boronic esters (e.g., pinacol esters) which slowly release the boronic acid in situ can suppress this side reaction by keeping the concentration of the more labile free boronic acid low.[13]
-
Workup & Purification: Minimize the time your compound spends in harsh aqueous conditions. If performing chromatography, consider moving quickly to purification after the workup is complete. Separation of the protodeboronated impurity from the desired product can be challenging due to similar polarities, often requiring high-resolution reverse-phase HPLC.
-
Key Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Scavenger Resin
This protocol is a reliable method for removing residual soluble palladium from Suzuki-Miyaura coupling reactions.
-
Reaction Workup: After the reaction is complete, perform your standard aqueous workup to remove inorganic salts. Concentrate the organic phase to obtain the crude product.
-
Dissolve Crude Product: Dissolve the crude material in a suitable solvent (e.g., THF, DCM, or Toluene) at a concentration of approximately 50-100 mg/mL.
-
Add Scavenger Resin: Add a thiol-functionalized scavenger resin (typically silica-based or polystyrene-based, ~3-5 equivalents relative to the initial palladium loading).
-
Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours.[5] Longer times and elevated temperatures can improve the scavenging efficiency, especially for tightly chelated palladium.[5]
-
Filter the Mixture: Filter the suspension through a pad of Celite® or a fritted funnel to remove the resin.
-
Wash the Resin: Wash the collected resin on the filter with fresh solvent to ensure complete recovery of your product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting material should have significantly reduced palladium content, ready for further chromatographic purification if needed.
Protocol 2: General Method Development for Reverse-Phase HPLC
This protocol provides a starting point for separating your polar, amine-containing boronic acid product.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier helps to protonate the amine, leading to sharper peaks, and can suppress interactions of the boronic acid with the stationary phase.
-
Solvent B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile or Methanol.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient from 5% Solvent B to 95% Solvent B over 15-20 minutes. This will help determine the approximate organic solvent concentration required to elute your compound.
-
-
Optimization:
-
Based on the scouting run, design a shallower, more focused gradient around the elution point of your product to improve resolution from nearby impurities.
-
If peak shape is poor, ensure the pH of your mobile phase is consistent and sufficiently low to keep the amine protonated.
-
The presence of multiple boronic acid moieties can sometimes lead to peak broadening; this is a known challenge in the purification of such compounds.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions with (4-(Aminomethyl)-3-fluorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Aminomethyl)-3-fluorophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its use in chemical reactions, particularly in Suzuki-Miyaura cross-coupling. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using (4-(Aminomethyl)-3-fluorophenyl)boronic acid in a Suzuki-Miyaura coupling reaction?
When performing a Suzuki-Miyaura coupling, the primary goal is the formation of a new carbon-carbon bond between your aryl halide and (4-(Aminomethyl)-3-fluorophenyl)boronic acid. However, several side reactions can occur, leading to undesired byproducts. The most prevalent of these are:
-
Protodeboronation Product: This is often the major byproduct, where the boronic acid group is replaced by a hydrogen atom, yielding 3-fluoro-4-methylaniline. This is a common issue with many boronic acids, not just the one .[1][2]
-
Homocoupling Product: This byproduct results from the coupling of two molecules of the boronic acid, leading to the formation of a symmetrical biaryl compound. The presence of oxygen can often promote this side reaction.[3][4]
-
Anhydride Formation (Trimerization): Boronic acids can dehydrate to form boroxines, which are cyclic trimers. While these can sometimes be the resting state of the boronic acid, their formation can affect the reaction kinetics.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant Formation of the Protodeboronation Byproduct
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant peak in your analytical data (e.g., LC-MS, GC-MS, or NMR) corresponding to the mass or spectrum of 3-fluoro-4-methylaniline.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This undesired side reaction is often promoted by the presence of water (the proton source) and can be accelerated by strong bases or high temperatures.[3][5] The mechanism can be complex and is highly dependent on the reaction pH.[1][5] For arylboronic acids with electron-withdrawing substituents, a competing dissociative mechanism that generates a transient aryl anion can occur.[1]
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Use Anhydrous Conditions | Water is the primary proton source for protodeboronation.[3] Minimizing its presence can significantly suppress this side reaction. | 1. Thoroughly dry all glassware in an oven before use. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Ensure your base is anhydrous; if necessary, dry it under vacuum. 4. Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Select a Milder Base | Strong bases in aqueous media can accelerate the rate of protodeboronation.[3][6] | Consider switching from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF.[3] |
| Protect the Boronic Acid | Converting the boronic acid to a more stable derivative, like a boronate ester (e.g., a MIDA boronate or a diethanolamine adduct), can provide a "slow release" of the boronic acid into the reaction mixture, minimizing its concentration and thus the potential for side reactions.[1][7] | Diethanolamine Adduct Formation: 1. Dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride. 2. Add diethanolamine (1.0 equiv) dropwise while stirring. 3. A precipitate will form. Stir the slurry for 10-15 minutes. 4. Isolate the white solid by vacuum filtration and dry under vacuum. This adduct can be used directly in the coupling reaction.[3] |
| Optimize Reaction Temperature | Higher temperatures can increase the rate of protodeboronation. | Carefully screen reaction temperatures. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. |
Workflow for Minimizing Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Formation of the Homocoupling Byproduct
Symptoms:
-
A significant amount of a symmetrical biaryl byproduct is detected.
-
This issue is often more pronounced when the reaction is slow or fails to go to completion.
Causality: The homocoupling of boronic acids is often promoted by the presence of molecular oxygen.[3] Oxygen can interfere with the catalytic cycle, leading to the undesired coupling of two boronic acid molecules. Additionally, some palladium catalysts, under certain conditions, can facilitate this side reaction.
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Thoroughly Degas Solvents | Removing dissolved oxygen from the reaction solvents is critical to prevent oxygen-mediated side reactions.[3] | Sparging with Inert Gas: 1. Place the solvent in a flask with a stir bar. 2. Insert a needle connected to an inert gas line (Argon or Nitrogen) below the solvent surface. 3. Insert a second needle through the septum to act as an outlet. 4. Bubble the inert gas through the solvent for at least 30 minutes while stirring. |
| Use an Air-Stable Precatalyst | Some palladium precatalysts are more robust and less susceptible to decomposition in the presence of trace oxygen. | Consider using modern, air-stable precatalysts like palladacycles (e.g., XPhos Pd G3).[3] |
| Ensure an Inert Atmosphere | Maintaining an inert atmosphere throughout the reaction prevents the introduction of oxygen. | 1. Assemble your reaction glassware and purge with an inert gas. 2. Add your reagents under a positive pressure of the inert gas. 3. Use a balloon or a bubbler to maintain the inert atmosphere during the reaction. |
Logical Relationship for Preventing Homocoupling:
Caption: Key factors to control for minimizing homocoupling.
Issue 3: Intramolecular B-N Interaction and Reagent Stability
Symptoms:
-
Inconsistent reaction rates or yields.
-
Difficulty in dissolving the boronic acid.
Causality: The aminomethyl group in the ortho position to the boronic acid can form an intramolecular dative bond with the boron atom. This interaction can influence the reactivity and solubility of the boronic acid. In protic solvents, there can be an interplay between this B-N bonding and solvent insertion.[8] While this interaction can sometimes stabilize the boronic acid, it can also affect its availability for the catalytic cycle. The boronic acid is often supplied as a hydrochloride salt, which will require neutralization by the base in the reaction mixture.[9]
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Base | A sufficient amount of a suitable base is required not only to facilitate the transmetalation step of the Suzuki coupling but also to neutralize the hydrochloride salt of the aminomethyl group, freeing the amine to potentially interact with the boron or participate as desired in the final product's properties.[10][11] |
| Solvent Selection | The choice of solvent can influence the equilibrium between the open-chain and the B-N coordinated form of the boronic acid. Protic solvents may favor solvent insertion over the intramolecular B-N bond. |
| Reagent Purity | Boronic acids can degrade over time. It is crucial to use a high-purity reagent and to have confidence in its structural integrity. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Longevity in (4-(Aminomethyl)-3-fluorophenyl)boronic acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (4-(Aminomethyl)-3-fluorophenyl)boronic acid. This molecule is a valuable building block, but its unique structure—featuring a Lewis basic aminomethyl group and an electron-withdrawing fluorine atom—presents specific challenges in palladium-catalyzed cross-coupling reactions, primarily concerning catalyst lifetime and stability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the underlying chemical principles, empowering you to diagnose issues and rationally design more robust reaction conditions.
Part 1: Troubleshooting Catalyst Deactivation and Poisoning
Catalyst deactivation is the most common failure mode in these reactions. Understanding its root causes is the first step toward a successful coupling.
Q1: My reaction starts but then stalls, often with a black precipitate forming. What is happening to my catalyst?
A: The black precipitate you are observing is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[1] Its formation signals the death of your homogeneous catalyst. This occurs when the active Pd(0) species, which is essential for the catalytic cycle, is not sufficiently stabilized by its surrounding ligands. Instead of participating in the reaction, individual Pd(0) atoms collide and irreversibly clump together, falling out of solution.
The key causes for this instability are:
-
Inefficient Ligand Stabilization: The ligand's job is to "protect" the Pd(0) center. If the ligand is not sufficiently electron-rich or sterically bulky, it can dissociate from the metal, leaving the palladium center "naked" and prone to aggregation.[2][3]
-
High Temperature: While heat increases the reaction rate, it also accelerates catalyst decomposition pathways.[4] Elevated temperatures can increase the rate of ligand dissociation and subsequent palladium agglomeration.
Solution: Employ a more robust catalyst system. Modern catalyst systems featuring bulky, electron-donating phosphine ligands (e.g., the Buchwald ligand family) or N-heterocyclic carbenes (NHCs) are designed specifically to prevent this deactivation pathway.[2][3] These ligands form stable, soluble complexes with Pd(0) that resist agglomeration even at elevated temperatures.
Q2: Why does my catalyst seem particularly short-lived when using (4-(Aminomethyl)-3-fluorophenyl)boronic acid compared to other boronic acids?
A: The culprit is the aminomethyl group on your boronic acid. Primary amines are Lewis bases, meaning they have a lone pair of electrons that can coordinate strongly to the palladium catalyst.[5][6] This phenomenon is known as catalyst poisoning .
The amine group competes with other essential molecules (like your aryl halide or the boronic acid) for access to the palladium's active sites.[7] When the amine coordinates to the palladium, it forms a stable, off-cycle complex that effectively removes the catalyst from the reaction, leading to a dramatic drop in activity or complete reaction failure.[8][9] This is a well-documented issue with amine- and nitrogen-heterocycle-containing substrates.[6][9]
Caption: Catalyst poisoning by the aminomethyl group.
Q3: How can I overcome catalyst poisoning by the amine group?
A: There are two primary strategies:
-
Use a More Reactive Catalyst System: The goal is to make the desired catalytic cycle steps (oxidative addition, reductive elimination) so fast that they outcompete the rate of catalyst poisoning. Using highly active, bulky, and electron-rich ligands like XPhos, SPhos, or RuPhos is critical.[2][6] These ligands accelerate the key steps of the Suzuki reaction, minimizing the time the catalyst is vulnerable to coordination by the amine.[10]
-
Temporarily Mask the Amine: In some cases, the amine can be protected (e.g., as a Boc-carbamate) before the coupling reaction and deprotected afterward. While this adds steps, it can be a reliable solution for particularly stubborn cases by completely removing the poisoning functional group from the equation.
Part 2: Mitigating Substrate Instability and Side Reactions
Even with a stable catalyst, the boronic acid itself can be a source of failure. Protodeborylation is a common and often overlooked side reaction.
Q4: I'm not getting my desired product. Instead, my analysis shows a byproduct corresponding to my boronic acid with the -B(OH)₂ group replaced by a hydrogen. What is this?
A: You are observing the effects of protodeborylation . This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[11] This side reaction is highly dependent on the reaction conditions, particularly the base, solvent, and water content.[12][13] For some boronic acids, especially heteroaromatic ones, this can be the primary pathway of decomposition.[12]
Caption: Competing pathways: Suzuki coupling vs. Protodeborylation.
Q5: What are the most effective methods to prevent protodeborylation?
A: A multi-faceted approach is most effective:
-
Use a Boronic Ester (Slow-Release Strategy): Boronic acids are often unstable, but their corresponding esters are much more robust. Converting your (4-(Aminomethyl)-3-fluorophenyl)boronic acid to a pinacol (BPin) or MIDA ester is a highly recommended strategy.[11][12] These esters are more stable to the reaction conditions and act as "slow-release" agents, providing a low, steady concentration of the active boronic acid for the catalyst.[14][15] This minimizes the amount of free boronic acid available to undergo protodeborylation at any given time.
-
Judicious Choice of Base: The type and strength of the base are critical. While a base is required for the transmetalation step, overly strong bases in highly aqueous environments can accelerate protodeborylation.[13]
-
Control Water Content: While Suzuki reactions often require a small amount of water to facilitate the reaction, excess water can promote the hydrolytic decomposition of the boronic acid.
-
Recommendation: Use a carefully degassed solvent system with a controlled amount of water, such as a 10:1 mixture of Dioxane/H₂O.[16]
-
Part 3: Recommended Protocols and Optimization
Applying the principles above, we can construct a robust starting point for your experiments.
Q6: What is a good starting catalyst system (precatalyst, ligand, base) for this specific coupling?
A: For challenging substrates like this, a modern, well-defined palladium precatalyst is superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3 or SPhos Pd G2 | These are air- and moisture-stable precatalysts that efficiently and cleanly generate the active Pd(0)L₁ species in solution, avoiding side reactions associated with older Pd(II) sources.[16] |
| Ligand | XPhos or SPhos | These are bulky, electron-rich biarylphosphine ligands that excel at stabilizing the Pd(0) active species, accelerating reductive elimination, and overcoming catalyst poisoning.[2][6] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is highly effective in Suzuki couplings but is generally less likely to promote rapid protodeborylation compared to hydroxides.[13][16] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A common, effective solvent system that provides good solubility for organic reagents while controlling the water content to minimize side reactions.[16] |
Q7: Can you provide a detailed experimental protocol to use as a starting point?
A: Absolutely. The following protocol integrates best practices for maximizing catalyst lifetime and minimizing side reactions. This should be performed under an inert atmosphere (Nitrogen or Argon).
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(Aminomethyl)-3-fluorophenyl)boronic acid pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[16]
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[16]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80–100 °C and stir vigorously. Vigorous stirring is crucial for biphasic reactions to ensure efficient mixing.[17]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing Base Selection for Reactions with (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride, with a specific focus on the critical role of the base in modulating its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: Understanding the Reagent's Dual Nature
This compound is a versatile building block in medicinal chemistry and materials science. Its structure presents a unique chemical challenge: it contains both a Lewis acidic boronic acid group, essential for cross-coupling, and an aminomethyl group, which is supplied as a hydrochloride salt. This dual functionality necessitates careful consideration of the reaction conditions, especially the choice and stoichiometry of the base, to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the reactivity of this compound?
A base is crucial for two primary reasons:
-
Neutralization: The starting material is a hydrochloride salt. At least one equivalent of base is required to neutralize the ammonium salt (R-CH₂NH₃⁺Cl⁻) and liberate the free amine (R-CH₂NH₂). Failure to do so can inhibit the reaction, as the Lewis basic free amine may play a role in the catalytic cycle or, if left protonated, can affect the overall pH and solubility.
-
Activation of the Boronic Acid: The key role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid for the transmetalation step.[1][2] The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[3][4] This "ate" complex is significantly more reactive and readily transfers its aryl group to the palladium center, driving the catalytic cycle forward.
Q2: How many equivalents of base are required for this specific boronic acid?
A minimum of three equivalents of a suitable base is a standard starting point. This stoichiometry is rationalized as follows:
-
1 equivalent: To neutralize the aminomethyl hydrochloride salt.
-
2 equivalents: To facilitate the formation of the active boronate species and drive the catalytic cycle, as is typical for standard Suzuki-Miyaura conditions.[1]
Insufficient base is a common cause of reaction failure. It is often beneficial to screen base equivalents (e.g., 3.0, 4.0, and 5.0 eq.) during optimization.
Q3: What is protodeboronation and why is it a concern with this reagent?
Protodeboronation is a major undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid and reducing the yield of the desired product.[5][6] This process can be catalyzed by acid or base and is often accelerated by high temperatures and the presence of water.[6][7]
Fluorinated arylboronic acids, like the one , can be particularly susceptible to protodeboronation. The electron-withdrawing nature of the fluorine atom can influence the stability of the C-B bond, making careful selection of the base and reaction conditions critical to minimize this side reaction.[8]
Troubleshooting Guide: Base-Related Issues
This section addresses common problems encountered during experiments using this compound, with a focus on base-related solutions.
Scenario 1: Low or No Conversion of Starting Materials
Question: My reaction shows a significant amount of unreacted aryl halide and boronic acid. I've confirmed my catalyst is active. What base-related factors could be the cause?
Answer:
-
Insufficient Base: As detailed in the FAQs, using less than three equivalents of base is a primary suspect. The reaction may stall after the initial neutralization of the hydrochloride salt, leaving insufficient base to activate the boronic acid for transmetalation.
-
Solution: Increase the base stoichiometry to 3-4 equivalents. A stronger base may also be required.
-
-
Incorrect Base Choice: The selected base may be too weak or have poor solubility in the chosen solvent system. For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally effective.[1]
-
Solution: Switch to a stronger or more soluble base. K₃PO₄ is often a robust choice for challenging couplings due to its higher basicity and good performance in a range of solvents.[9]
-
-
Poor Mixing: If the base is a solid with low solubility, inadequate stirring can lead to a localized lack of base in the solution phase where the reaction occurs.
-
Solution: Ensure vigorous stirring. Grinding the base to a fine powder before addition can also improve its dispersion and reactivity.[10]
-
Scenario 2: Significant Protodeboronation Byproduct Observed
Question: My analysis (LC-MS, GC-MS) shows a major byproduct corresponding to 2-fluoro-4-methylaniline, indicating protodeboronation. How can I mitigate this?
Answer:
Protodeboronation is often exacerbated by overly harsh conditions or an inappropriate choice of base.[4]
-
Base Strength: While a strong base is needed, an excessively strong base (like hydroxides) combined with high temperatures can aggressively promote protodeboronation.[7]
-
Solution: Switch from strong bases like NaOH or KOH to moderately strong bases such as K₃PO₄ or Cs₂CO₃. These provide sufficient basicity to promote the reaction without being overly aggressive.
-
-
Water Content: While a small amount of water is often beneficial or required for many Suzuki couplings (especially with inorganic bases), excessive water can provide a proton source for protodeboronation.[6]
-
Solution: If using an anhydrous solvent like dioxane or toluene, try adding a small, controlled amount of water (e.g., as part of a 10:1 solvent mixture). If using an aqueous base solution, ensure the concentration is appropriate and not overly dilute.
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[6]
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
-
Data Summary: Comparison of Common Bases
The selection of a base is highly dependent on the specific substrates, catalyst, and solvent. The following table provides a general comparison.
| Base | Formula | pKa (of conjugate acid) | Typical Use & Characteristics |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Strong, non-nucleophilic base. Often effective for challenging couplings and with less reactive aryl chlorides. Good solubility in mixed aqueous/organic solvents. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Highly effective, often provides higher yields than other carbonates due to the solubility of its fluoride byproduct. More expensive. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | A standard, cost-effective choice for many Suzuki reactions. Requires water for optimal activity. |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Similar to K₂CO₃ but sometimes less effective due to lower solubility. |
| Potassium Fluoride | KF | ~3.2 | A weaker base. Can be effective in preventing side reactions like ester hydrolysis but may lead to slower reaction rates.[11] |
Experimental Protocols & Visual Guides
Diagram: Role of the Base in Boronic Acid Activation
The following diagram illustrates the essential functions of the base in preparing the boronic acid for the Suzuki-Miyaura catalytic cycle.
Caption: Base activation pathway for the boronic acid starting material.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the selected base (e.g., K₃PO₄, 3.0–4.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and ligand, if required.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[9]
Troubleshooting Flowchart: Base Optimization
Use this decision tree to diagnose and solve common issues related to base selection.
Caption: A decision tree for troubleshooting base-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
minimizing homocoupling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid
Topic: Minimizing Homocoupling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing the homocoupling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have structured this guide to address the specific challenges posed by this substituted boronic acid, moving from foundational concepts to advanced, actionable protocols.
Understanding the Challenge: The Dichotomy of (4-(Aminomethyl)-3-fluorophenyl)boronic acid
(4-(Aminomethyl)-3-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry, but its structure presents a unique set of challenges for Suzuki-Miyaura coupling. The molecule contains both an electron-withdrawing fluorine atom and a Lewis-basic aminomethyl group. This electronic dichotomy can influence the boronic acid's reactivity and stability, potentially increasing its susceptibility to homocoupling if reaction conditions are not meticulously controlled.
-
The Fluoro Substituent: The electronegative fluorine atom can lower the pKa of the boronic acid, which may affect the kinetics of transmetalation.[1]
-
The Aminomethyl Substituent: The basic nitrogen of the aminomethyl group can coordinate to the palladium center, potentially altering the catalyst's activity. It can also react with the acidic boronic acid moiety or influence the choice of base.
This guide will provide a systematic approach to navigate these challenges and achieve high yields of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem with my (4-(Aminomethyl)-3-fluorophenyl)boronic acid coupling?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct. In the case of (4-(Aminomethyl)-3-fluorophenyl)boronic acid, this results in the formation of 4,4'-bis(aminomethyl)-2,2'-difluorobiphenyl. This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your valuable boronic acid, lowering the yield of the desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct often has similar polarity and chromatographic behavior to the target molecule, making purification difficult and time-consuming.
-
Inaccurate Stoichiometry: The consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of the aryl halide.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: There are two predominant mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: This is often the main culprit. If molecular oxygen is present in the reaction, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction sequence with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Visualizing the Competing Reactions
To better understand the challenge, it is helpful to visualize the desired Suzuki-Miyaura catalytic cycle alongside the competing homocoupling pathway.
References
Technical Support Center: Analytical Methods for (4-(Aminomethyl)-3-fluorophenyl)boronic acid Reactions
<Step>
Welcome to the technical support center for monitoring reactions involving (4-(Aminomethyl)-3-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the analytical monitoring of these crucial chemical transformations.
Introduction
(4-(Aminomethyl)-3-fluorophenyl)boronic acid is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1][2][3] The presence of the aminomethyl group and the fluorine atom introduces specific chemical properties that can present unique challenges during reaction monitoring.[4][5] Accurate and real-time analysis is paramount for reaction optimization, understanding kinetics, ensuring process safety, and maintaining product quality.[2][6] This guide provides a comprehensive overview of the most effective analytical techniques, troubleshooting strategies for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when monitoring reactions with (4-(Aminomethyl)-3-fluorophenyl)boronic acid.
Q1: Which analytical technique is best for monitoring the consumption of (4-(Aminomethyl)-3-fluorophenyl)boronic acid in a Suzuki-Miyaura coupling reaction?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are generally the most suitable techniques for quantitative analysis of reaction mixtures.[6] They offer high resolution, sensitivity, and throughput, allowing for the precise monitoring of the starting material's consumption and the formation of the product and any byproducts.[6] For real-time, non-invasive monitoring, spectroscopic methods like in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be highly effective.[7][8][9][10]
Q2: I'm observing peak tailing in my HPLC chromatogram for (4-(Aminomethyl)-3-fluorophenyl)boronic acid. What could be the cause and how can I fix it?
A2: Peak tailing for boronic acids in reversed-phase HPLC is a common issue often caused by the interaction of the boronic acid group with residual silanols on the silica-based column packing.[11] The aminomethyl group can also contribute to this through secondary interactions. To mitigate this, consider the following:
-
Use a modern, end-capped column: Columns with low silanol activity are less prone to these interactions.
-
Adjust mobile phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.
-
Add a competing base: A small amount of a basic modifier like triethylamine (TEA) can help to mask the active sites on the stationary phase.[12]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can sometimes provide better peak shapes.
Q3: My ¹¹B NMR spectrum shows a very broad signal. How can I improve the resolution?
A3: The broadness of ¹¹B NMR signals is due to the quadrupolar nature of the boron nucleus.[13] Several factors can be optimized to improve spectral quality:
-
Use a high-field NMR spectrometer: Higher magnetic fields can help to reduce quadrupolar broadening.
-
Increase the number of scans: This will improve the signal-to-noise ratio.
-
Use quartz NMR tubes: Standard borosilicate glass NMR tubes can contribute a broad background signal, so using quartz tubes is highly recommended.[14][15]
-
Optimize acquisition parameters: Adjusting the spectral width, acquisition time, and relaxation delay can significantly impact the quality of the spectrum.[13]
Q4: Can I monitor the reaction in real-time without taking samples?
A4: Yes, Process Analytical Technology (PAT) offers several tools for in-situ reaction monitoring.[16][17][18][19][20] Techniques like FTIR and Raman spectroscopy, using immersion probes, can provide real-time data on the concentrations of reactants, intermediates, and products directly within the reaction vessel.[7][9][21] This allows for immediate feedback and control over reaction parameters.[7]
Q5: How can I confirm the formation of the desired product and identify potential byproducts?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It combines the separation capabilities of HPLC with the mass identification of a mass spectrometer. This allows you to confirm the molecular weight of your product and identify potential impurities or byproducts by their mass-to-charge ratio. For detailed structural elucidation of unknown byproducts, techniques like High-Resolution Mass Spectrometry (HRMS) and multi-dimensional NMR (e.g., COSY, HSQC, HMBC) would be necessary.
Troubleshooting Guides
This section provides structured troubleshooting guides for common problems encountered with the primary analytical methods used for monitoring (4-(Aminomethyl)-3-fluorophenyl)boronic acid reactions.
HPLC/UPLC Troubleshooting
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Interaction with active silanols on the column.[11] - Secondary interactions of the amine group. - Column overload. | - Use a column with low silanol activity (e.g., end-capped C18).[22] - Lower the mobile phase pH (e.g., add 0.1% formic acid). - Add a competing base (e.g., 0.1% triethylamine).[12] - Reduce the injection volume or sample concentration.[23] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. - Unsuitable column chemistry. | - Optimize the gradient profile or isocratic mobile phase composition. - Replace the column if it is old or has been subjected to harsh conditions. - Screen different column stationary phases (e.g., phenyl-hexyl, polar-embedded). |
| Retention Time Drift | - Poor column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is fully equilibrated before each injection. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature.[24] |
| Ghost Peaks | - Contamination in the sample, solvent, or system. - Late eluting compounds from a previous run. | - Run a blank gradient to identify the source of contamination. - Ensure thorough sample preparation and use high-purity solvents. - Implement a column wash step at the end of each gradient run. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Causes | Solutions |
| Broad ¹¹B Signals | - Quadrupolar nature of the ¹¹B nucleus.[13] - Use of borosilicate NMR tubes.[14][15] - Low magnetic field strength. | - Use a higher field spectrometer if available. - Use quartz NMR tubes to eliminate background signals.[14][15] - Increase the number of scans to improve signal-to-noise. |
| Poor Quantification | - Inadequate relaxation delay (D1). - Non-uniform excitation of the broad signal. | - Set the relaxation delay to at least 5 times the T1 of the boron nucleus of interest for accurate integration.[13] - Use a wider pulse width to ensure uniform excitation across the signal. |
| Signal from Boroxine Formation | - Dehydration of the boronic acid. | - In aprotic solvents, boronic acids can form cyclic anhydride trimers (boroxines). This can be confirmed by a characteristic shift in the ¹¹B NMR spectrum. Ensure anhydrous conditions if trying to avoid this, or use protic solvents where the boronic acid form is favored. |
| Complex ¹⁹F Spectra | - Coupling to neighboring protons and boron. | - The fluorine atom in (4-(Aminomethyl)-3-fluorophenyl)boronic acid will couple to adjacent aromatic protons. ¹⁹F{¹H} decoupling experiments can simplify the spectrum. Coupling to boron may also be observed. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura reaction involving (4-(Aminomethyl)-3-fluorophenyl)boronic acid.
1. Reaction Sampling and Quenching:
-
At predetermined time points, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol, in a labeled HPLC vial. This will stop the reaction and prepare the sample for analysis.
2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient could be 5-95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm). A Photo Diode Array (PDA) detector is recommended to monitor multiple wavelengths.
3. Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (confirmed by injecting standards).
-
Integrate the peak areas of the starting material and product at each time point.
-
Calculate the percentage conversion of the limiting reagent and the formation of the product over time to generate a reaction profile.
Protocol 2: In-situ Monitoring using ¹¹B NMR Spectroscopy
This protocol describes the setup for monitoring the reaction directly in an NMR tube.
1. Sample Preparation:
-
In a clean, dry quartz NMR tube, combine the reaction components (e.g., aryl halide, (4-(Aminomethyl)-3-fluorophenyl)boronic acid, catalyst, and base) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
The concentration should be sufficient to obtain a good ¹¹B NMR signal in a reasonable number of scans (typically >10 mg/mL).[14]
2. NMR Instrument Setup:
-
Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
-
Ensure the instrument is properly locked and shimmed on the deuterated solvent.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended to cover the chemical shift range of both sp² and sp³ hybridized boron species.[13]
-
Acquisition Time (AQ): ~0.1-0.2 s.[13]
-
Relaxation Delay (D1): 1-2 seconds.[13]
-
Number of Scans (NS): This will depend on the concentration. Start with 256 scans and adjust as needed.
-
Temperature: Set the temperature to the desired reaction temperature.
4. Data Acquisition and Processing:
-
Acquire an initial spectrum before initiating the reaction (if possible) to get a baseline.
-
Acquire spectra at regular intervals throughout the reaction.
-
Process the spectra by applying an appropriate window function (e.g., exponential multiplication with a line broadening of 10-20 Hz) and Fourier transformation.
-
Monitor the disappearance of the signal for the starting boronic acid (typically in the range of 27-33 ppm for sp² boron) and the appearance of any new signals corresponding to intermediates or borate complexes (sp³ boron, typically in the range of 2-13 ppm).[13]
Visualizations
Workflow for HPLC Reaction Monitoring
References
- 1. waters.com [waters.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry | NSF Public Access Repository [par.nsf.gov]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. reddit.com [reddit.com]
- 16. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. mdpi.com [mdpi.com]
- 20. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Technical Guide to the Synthesis and Characterization of Novel Biaryl Compounds Derived from (4-(Aminomethyl)-3-fluorophenyl)boronic acid
Introduction: The Potential of a Unique Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic effects. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Among the vast array of available boronic acids, (4-(Aminomethyl)-3-fluorophenyl)boronic acid stands out as a particularly intriguing building block. Its unique trifunctional nature, featuring a reactive boronic acid group, a fluorine atom, and a nucleophilic aminomethyl group, offers a rich platform for the synthesis of novel compounds with potential applications in various therapeutic areas.
The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.[3] The aminomethyl group provides a handle for further functionalization or for establishing key interactions with biological targets. This guide provides a prospective look into the synthesis and characterization of a novel class of biaryl compounds derived from (4-(Aminomethyl)-3-fluorophenyl)boronic acid, offering a roadmap for researchers looking to explore the potential of this versatile starting material. While specific experimental data for derivatives of this particular boronic acid is not yet widely published, this guide leverages established, field-proven methodologies to outline a robust synthetic and characterization workflow.
Proposed Synthesis: Accessing Novel Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboronic acids.[4] This reaction is characterized by its mild conditions, high functional group tolerance, and generally high yields. We propose the synthesis of a series of novel biaryl compounds by coupling (4-(Aminomethyl)-3-fluorophenyl)boronic acid with a diverse range of aryl bromides.
Rationale for Experimental Design
The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for the success of the Suzuki-Miyaura coupling.
-
Catalyst System: A palladium(0) species is the active catalyst. We propose the use of a pre-catalyst like Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like tricyclohexylphosphine (PCy₃) for more challenging couplings. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Base: A base is required to activate the boronic acid for transmetalation. An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is often employed. The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the synthesis of biaryl compounds from (4-(Aminomethyl)-3-fluorophenyl)boronic acid.
Materials:
-
(4-(Aminomethyl)-3-fluorophenyl)boronic acid (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add (4-(Aminomethyl)-3-fluorophenyl)boronic acid, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add Palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comprehensive Characterization Workflow
Thorough characterization of the synthesized compounds is essential to confirm their structure, purity, and properties. The following workflow outlines the key analytical techniques to be employed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of protons. Expected signals would include those for the aromatic protons of both rings, the benzylic protons of the aminomethyl group, and any protons on the coupled aryl bromide.
-
¹³C NMR: To identify the number of unique carbon environments.
-
¹⁹F NMR: To confirm the presence of the fluorine atom and to provide information about its chemical environment.
-
¹¹B NMR: While less common for final product characterization, it can be useful to monitor the consumption of the starting boronic acid.[5]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound by separating it from any unreacted starting materials or byproducts. A purity of >95% is generally desired for compounds intended for biological screening.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation of the compound's purity and empirical formula.
Comparative Analysis: A Framework for Evaluation
Although specific experimental data for compounds derived from (4-(Aminomethyl)-3-fluorophenyl)boronic acid is not yet available, a framework for their comparative analysis can be established. The performance of these novel compounds would be benchmarked against existing alternatives that share a similar structural motif or target the same biological pathway.
Proposed Comparative Studies
Should these novel biaryl compounds be designed as, for example, kinase inhibitors, a series of in vitro and in vivo studies would be necessary to evaluate their potential.
| Parameter | Experimental Approach | Rationale for Comparison |
| Enzymatic Potency | In vitro kinase assays (e.g., IC₅₀ determination) | To quantify the inhibitory activity against the target kinase and compare it to known inhibitors. |
| Cellular Activity | Cell-based assays (e.g., cell viability, proliferation assays) | To assess the compound's ability to exert its effect in a cellular context and compare its potency to that of established drugs. |
| Selectivity | Kinase panel screening | To determine the compound's selectivity profile against a broad range of kinases, a crucial factor for minimizing off-target effects. |
| Pharmacokinetic Properties | In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo pharmacokinetic studies in animal models | To evaluate the drug-like properties of the compound and compare them to those of clinically used drugs. |
Visualizing the Workflow
Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of novel biaryl compounds.
Conclusion
(4-(Aminomethyl)-3-fluorophenyl)boronic acid represents a promising, yet underexplored, starting material for the synthesis of novel and potentially bioactive compounds. The synthetic and characterization workflows outlined in this guide provide a solid foundation for researchers to begin exploring the chemical space accessible from this unique building block. While this guide is prospective in nature due to the current lack of specific literature, the methodologies are grounded in well-established and robust chemical principles. The future synthesis and evaluation of compounds derived from this boronic acid are anticipated to yield exciting new discoveries in medicinal chemistry.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR and Mass Spectrometry of (4-(Aminomethyl)-3-fluorophenyl)boronic Acid Derivatives
An In-Depth Technical Guide for Researchers
In the landscape of modern drug discovery and development, arylboronic acids serve as indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions and their unique ability to form reversible covalent bonds with diols.[1][2] Among these, (4-(Aminomethyl)-3-fluorophenyl)boronic acid is a particularly valuable scaffold. The presence of a reactive aminomethyl handle, a fluorine atom to modulate acidity and metabolic stability, and the boronic acid moiety for coupling or binding makes it a versatile starting point for synthesizing a diverse range of therapeutic candidates and chemical probes.[3][4]
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this key building block and its derivatives. As Senior Application Scientists, our goal is to move beyond a simple recitation of data. We will delve into the causality behind experimental choices, address common analytical challenges, and present validated protocols to ensure the unambiguous characterization of these molecules. This document is intended for researchers, medicinal chemists, and analytical scientists who rely on precise structural confirmation to drive their research forward.
The Challenge of Characterizing Boronic Acids
The unique chemistry of the boronic acid group presents specific analytical hurdles. In the solid state and in non-coordinating solvents, boronic acids readily undergo dehydration to form cyclic trimers known as boroxines.[5] This oligomerization can lead to significantly broadened peaks or complex, uninterpretable spectra in NMR analysis and can complicate parent ion identification in mass spectrometry.[5][6] A successful characterization strategy must therefore anticipate and mitigate these issues.
Mass Spectrometry: A Definitive Tool for Molecular Weight and Identity
Mass spectrometry is the cornerstone for confirming the molecular weight and elemental composition of newly synthesized derivatives. Electrospray Ionization (ESI) is the most common and effective technique for these compounds.[7][8]
Causality Behind Experimental Choices
The primary challenge in the MS analysis of boronic acids is preventing their gas-phase dehydration into boroxines.[5] Our choice of methodology is designed to favor the protonated molecular ion, [M+H]⁺.
-
Ionization Method : ESI-MS is preferred over techniques requiring high thermal energy, as it minimizes the thermally induced dehydration that leads to boroxine formation.[5]
-
Solvent System : A typical mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) aids in protonation, promoting the formation of the desired [M+H]⁺ ion and yielding a cleaner spectrum.
-
Derivatization : While direct analysis is often successful, derivatization of the boronic acid to a more stable boronate ester (e.g., with pinacol) can be used as a confirmatory step if boroxine formation proves problematic.[5]
The Boron Isotopic Signature: A Built-In Confirmation
A key diagnostic feature in the mass spectrum of any boron-containing compound is its unique isotopic pattern. Boron exists naturally as two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%).[5] This results in a characteristic M and M-1 pattern with an approximate 4:1 intensity ratio for the molecular ion cluster, providing definitive evidence that boron is present in the detected ion.[5]
Comparative MS Data for Key Derivatives
The table below outlines the expected mass spectrometry data for the parent compound and two common derivatives: an N-acetyl derivative representing a simple amide, and an N-dansyl derivative, a fluorescent tag often used in chemical biology.
| Compound | Structure | Formula | Exact Mass (Monoisotopic) | Expected Ions [M+H]⁺ |
| Parent Compound | C₇H₉BFO₂N | 169.0714 | m/z 170.0787 (¹¹B), 169.0821 (¹⁰B) | |
| N-Acetyl Derivative | C₉H₁₁BFO₃N | 211.0816 | m/z 212.0889 (¹¹B), 211.0922 (¹⁰B) | |
| N-Dansyl Derivative | C₁₉H₂₀BFN₂O₄S | 402.1201 | m/z 403.1274 (¹¹B), 402.1307 (¹⁰B) |
Table 1: Expected ESI-MS data for (4-(Aminomethyl)-3-fluorophenyl)boronic acid and its derivatives.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 1:100 into the mobile phase (e.g., 50:50 acetonitrile:water + 0.1% formic acid).
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion : Infuse the sample directly at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode) :
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (Optimize to minimize in-source fragmentation)
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
-
Data Acquisition : Acquire data over a mass range of m/z 100-1000. Ensure the resolution is sufficient to resolve the boron isotopic pattern.
NMR Spectroscopy: Unraveling the 3D Structure
While MS confirms identity, NMR spectroscopy provides detailed structural information, confirming atom connectivity and purity. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.
Causality Behind Experimental Choices
The primary goal is to obtain sharp, well-resolved signals by preventing boroxine formation in the solution.
-
Solvent Selection : Deuterated methanol (CD₃OD) is often the solvent of choice.[6] It actively breaks up the boroxine trimers by forming a solvent-exchanged dimethyl boronate ester in situ. This equilibrium results in sharp, time-averaged signals for the analyte. While this means the B(OH)₂ protons are not observed due to exchange with the solvent, the clarity gained in the aromatic and aliphatic regions is a critical trade-off.[6] In contrast, solvents like CDCl₃ or DMSO-d₆ may yield broad, poorly resolved spectra if the compound is not rigorously dry.
-
Key Nuclei :
-
¹H NMR : Provides information on the proton environment, including aromatic substitution patterns and the state of the aminomethyl group.
-
¹⁹F NMR : A highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for purity. A single fluorine on the ring provides a clean, unambiguous signal.
-
¹¹B NMR : Directly observes the boron atom, confirming its hybridization state (sp² for the boronic acid/ester vs. sp³ for a boronate complex).[9][10] This is a powerful tool for studying binding interactions.[11]
-
¹³C NMR : Confirms the carbon backbone of the molecule. The carbon atom directly bonded to boron (C-B) can be difficult to observe due to quadrupolar broadening from the boron nucleus.[12]
-
Comparative NMR Data in CD₃OD
The following table summarizes expected chemical shifts for the parent compound and its N-acetyl derivative. Shifts are relative to TMS (¹H, ¹³C) or BF₃•OEt₂ (¹¹B).
| Nucleus | Parent Compound (Expected δ, ppm) | N-Acetyl Derivative (Expected δ, ppm) | Rationale for Chemical Shift Changes |
| ¹H NMR | ~7.3-7.5 (m, 3H, Ar-H), ~3.9 (s, 2H, CH₂) | ~7.4-7.6 (m, 3H, Ar-H), ~4.4 (s, 2H, CH₂), ~2.0 (s, 3H, COCH₃) | Acylation removes the electron-donating effect of the free amine, causing a significant downfield shift of the adjacent CH₂ protons. A new singlet for the acetyl methyl group appears. |
| ¹³C NMR | ~160 (d, ¹JCF), ~130-135 (Ar-C), ~115-125 (Ar-C), ~45 (CH₂) | ~173 (C=O), ~160 (d, ¹JCF), ~130-140 (Ar-C), ~115-125 (Ar-C), ~43 (CH₂), ~22 (COCH₃) | Appearance of the amide carbonyl (~173 ppm) and acetyl methyl (~22 ppm) signals. The ipso-carbon attached to boron is often not observed. |
| ¹⁹F NMR | ~ -115 to -125 | ~ -115 to -125 | The ¹⁹F chemical shift is sensitive to the electronic environment but may not change dramatically upon N-acetylation, which is several bonds away. |
| ¹¹B NMR | ~28-30 | ~28-30 | In CD₃OD, a sharp signal is expected for the sp²-hybridized dimethyl boronate ester. The chemical shift is very similar for both compounds as the electronic change is distant from the boron center. |
Table 2: Comparative NMR data for (4-(Aminomethyl)-3-fluorophenyl)boronic acid and its N-acetyl derivative recorded in CD₃OD.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of CD₃OD. Ensure the sample is fully dissolved.
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire 16-32 scans.
-
Use a spectral width covering -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire 1024-4096 scans (or more, depending on concentration).
-
Use a spectral width covering 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition :
-
Acquire 64-128 scans.
-
Use a broad spectral width initially (e.g., -50 to -250 ppm) and then narrow it around the signal of interest.
-
-
¹¹B NMR Acquisition :
-
Acquire 1024 scans.
-
Use a spectral width covering 100 to -20 ppm.
-
Reference the spectrum to an external standard of BF₃•OEt₂.
-
Workflow for Structural Characterization
A robust and self-validating workflow is critical for ensuring the identity and purity of each new derivative. This involves a synergistic use of both MS and NMR, where the results of one technique corroborate the other.
A validated workflow for the characterization of boronic acid derivatives.
Conclusion
The rigorous characterization of (4-(Aminomethyl)-3-fluorophenyl)boronic acid and its derivatives is fundamental to their successful application in drug discovery and chemical biology. A combined analytical approach is non-negotiable. High-resolution mass spectrometry provides the definitive molecular formula and confirms the presence of boron through its distinct isotopic signature. Concurrently, multinuclear NMR spectroscopy, particularly when employing strategies to mitigate oligomerization like the use of methanol as a solvent, elucidates the precise atomic connectivity and confirms structural integrity. By understanding the inherent chemical behaviors of boronic acids and deliberately choosing analytical techniques and parameters to address them, researchers can generate high-quality, unambiguous data to confidently advance their scientific programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid and its Non-Fluorinated Analog
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. Arylboronic acids are foundational reagents in modern synthetic chemistry, particularly for their role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of (4-(Aminomethyl)-3-fluorophenyl)boronic acid and its non-fluorinated counterpart, (4-(aminomethyl)phenyl)boronic acid. We will explore how the subtle, yet powerful, introduction of a single fluorine atom can dramatically alter the physicochemical properties, reactivity, and ultimately, the utility of this scaffold in drug discovery.
The Strategic Advantage of Fluorine: A Physicochemical Perspective
The introduction of fluorine into a molecule is a cornerstone strategy in medicinal chemistry, used to modulate properties such as acidity, lipophilicity, and metabolic stability.[1][2] When comparing (4-(Aminomethyl)-3-fluorophenyl)boronic acid with its non-fluorinated analog, these effects become immediately apparent. The fluorine atom is positioned ortho to the aminomethyl group and meta to the boronic acid. This specific placement is key to its influence.
The most significant impact of the fluorine atom is on the acidity of the boronic acid and the basicity of the amine. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) pulls electron density from the aromatic ring.[3] This has two primary consequences:
-
Increased Acidity of the Boronic Acid: The electron withdrawal acidifies the boronic acid group, lowering its pKa. A lower pKa is highly desirable for applications such as glucose sensing, as it allows the boronic acid to bind effectively to diols at physiological pH (around 7.4).[3] For the acetylated derivative of 4-amino-3-fluorophenylboronic acid, the pKa has been experimentally determined to be 7.8, which is significantly lower than the typical pKa of phenylboronic acid (around 8.8).[3]
-
Decreased Basicity of the Amine: The same inductive effect reduces the electron density on the aminomethyl group's nitrogen atom, making it less basic. This modulation can be crucial for improving bioavailability, as a less basic compound is less likely to be protonated at physiological pH, which can enhance membrane permeability.[2]
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is another critical parameter in drug design, influencing solubility, permeability, and protein binding.[4] Fluorination can have complex effects on lipophilicity.[5] While a single fluorine atom does not drastically increase molecular weight, its electronic properties can alter intermolecular interactions.
Table 1: Comparison of Physicochemical Properties
| Property | (4-(Aminomethyl)-3-fluorophenyl)boronic acid | (4-(aminomethyl)phenyl)boronic acid | Rationale for Difference |
| Molecular Weight | 168.96 g/mol [6] | 150.97 g/mol [1][7] | Addition of a fluorine atom. |
| pKa (Boronic Acid) | 7.8 (for acetamido derivative)[3] | ~8.8 (estimated based on phenylboronic acid) | The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, lowering the pKa.[3] |
| Calculated LogP | Not directly available | -1.17[1] | The non-fluorinated analog is predicted to be highly polar. The introduction of fluorine typically increases lipophilicity, though the effect can be context-dependent.[4] |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[5][8] The performance of a boronic acid in this reaction is heavily influenced by the electronic properties of its aromatic ring, which directly impacts the crucial transmetalation step of the catalytic cycle.
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This process is generally facilitated by the formation of a more nucleophilic "ate" complex (a boronate), which is generated by the reaction of the boronic acid with a base.[6]
-
(4-(aminomethyl)phenyl)boronic acid (Non-fluorinated): The aminomethyl group is a weak electron-donating group. This slightly increases the electron density on the aromatic ring, which can make the aryl group a slightly better nucleophile for the transmetalation step.
-
(4-(Aminomethyl)-3-fluorophenyl)boronic acid (Fluorinated): The fluorine atom's strong electron-withdrawing effect decreases the electron density of the phenyl ring. This makes the aryl group less nucleophilic and can slow down the rate of transmetalation compared to its non-fluorinated analog under identical conditions.[9] Consequently, reactions with the fluorinated analog might require more forcing conditions (e.g., higher temperatures, longer reaction times, or a stronger base) to achieve comparable yields.[2] However, this reduced reactivity can sometimes be advantageous in complex syntheses where chemoselectivity is a concern.
Implications in Drug Development
The choice between these two analogs extends beyond synthetic considerations and has significant implications for the properties of a potential drug candidate.
Metabolic Stability
A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability.[10][11] Oxidative metabolism, often mediated by cytochrome P450 enzymes, frequently occurs at electron-rich positions on an aromatic ring or at benzylic C-H bonds.
-
Blocking Metabolic Hot Spots: The C-H bond ortho to the aminomethyl group in the non-fluorinated analog is a potential site for metabolic hydroxylation. Replacing this hydrogen with a fluorine atom effectively blocks this metabolic pathway. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is not susceptible to enzymatic hydroxylation.[10][12] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[11]
Protein-Ligand Interactions
Fluorine can participate in unique, favorable interactions within a protein's binding pocket that are not possible for hydrogen.[13] While often considered a bioisostere of hydrogen due to its small size, its electronic properties are vastly different. The polarized C-F bond can engage in dipole-dipole interactions, and in some contexts, fluorine can act as a weak hydrogen bond acceptor.[14][15] Replacing a hydrogen with a fluorine can therefore alter the binding affinity and selectivity of a ligand for its target protein.[13]
Experimental Protocols
The following protocols provide a starting point for the synthesis and application of these boronic acids. As always, reaction conditions should be optimized for specific substrates.
Synthesis of 4-Amino-3-fluorophenylboronic acid[3]
This protocol describes the synthesis starting from 4-bromo-2-fluoroaniline.
-
Protection of the Amine:
-
Dissolve 4-bromo-2-fluoroaniline in an appropriate anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or an acyl chloride). If using an acyl chloride, a non-nucleophilic base like triethylamine should be added.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo to yield the protected aniline.
-
-
Borylation:
-
Dissolve the protected 4-bromo-2-fluoroaniline in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The lithium-halogen exchange is typically rapid at this temperature.
-
After stirring for a short period (e.g., 30 minutes), add trimethyl borate, B(OMe)₃, dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture in an ice bath and slowly add aqueous acid (e.g., 1N HCl). This step both hydrolyzes the borate ester to the boronic acid and removes many common amine protecting groups like Boc.
-
Stir the mixture overnight.
-
Extract the aqueous layer with diethyl ether to remove non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to be neutral or slightly basic to precipitate the product, or extract with an appropriate organic solvent.
-
The crude product can be purified by precipitation or chromatography to yield 4-amino-3-fluorophenylboronic acid.
-
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a representative protocol; the catalyst, ligand, base, and solvent must be optimized for the specific coupling partners.
-
Reaction Setup:
-
To a reaction vial, add the aryl halide (1.0 equiv), the boronic acid (fluorinated or non-fluorinated, 1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Conclusion
While (4-(Aminomethyl)-3-fluorophenyl)boronic acid and its non-fluorinated analog appear structurally similar, the presence of the fluorine atom imparts a distinct and powerful set of chemical properties. The fluorinated analog offers key advantages for drug development, including a lower boronic acid pKa, which is beneficial for certain biological applications, and the potential for significantly enhanced metabolic stability.[3][10] These benefits may come at the cost of slightly reduced reactivity in synthetic applications like Suzuki-Miyaura coupling, potentially requiring more optimized reaction conditions.[9] For the medicinal chemist and drug development professional, understanding these trade-offs is essential for making an informed decision, leveraging the unique properties of fluorine to design more effective, stable, and bioavailable therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. (4-Amino-3-fluorophenyl)boronic acid | 494752-42-0 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Fluorine Bonding î¸ How Does It Work In ProteinâLigand Interactions? - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura Coupling
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is critical, as its structure dictates not only the moiety being introduced but also profoundly influences the reaction's efficiency and outcome. This guide provides an in-depth technical assessment of the reactivity of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride, a versatile building block possessing both a fluorine atom and an aminomethyl group—substituents of significant interest in medicinal chemistry for their ability to modulate physicochemical and pharmacological properties.
Through a carefully designed comparative study, we will dissect the individual and combined effects of the ortho-fluoro and meta-aminomethyl substituents on the reactivity of the phenylboronic acid core. This analysis is benchmarked against three key analogues:
-
4-(Aminomethyl)phenylboronic acid hydrochloride: To isolate the effect of the fluorine atom.
-
3-Fluorophenylboronic acid: To isolate the effect of the aminomethyl group.
-
Phenylboronic acid: As an unsubstituted baseline control.
This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of substituted phenylboronic acids in their synthetic endeavors.
Understanding the Substituent Effects: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Fluorine Substitution: The presence of a fluorine atom, a highly electronegative element, imparts a significant inductive electron-withdrawing effect (-I) on the phenyl ring. This increased Lewis acidity of the boronic acid can facilitate the formation of the boronate species, which is generally considered to be the active nucleophile in the transmetalation step.[1][2] The position of the fluorine is critical; an ortho-fluoro substituent, as in our target molecule, can exert a more pronounced effect on the boron center's acidity.[3]
-
Aminomethyl Substitution: The aminomethyl group, particularly in its hydrochloride salt form, introduces a degree of complexity. The free amine is an electron-donating group, which would typically decrease the Lewis acidity of the boronic acid. However, under the basic conditions of the Suzuki-Miyaura reaction, the amine can be deprotonated. Furthermore, the presence of an ortho or meta amine can potentially lead to intramolecular coordination with the boronic acid, influencing its reactivity.[4] The hydrochloride salt form necessitates the use of an additional equivalent of base for neutralization before the aminomethyl group can exert its electronic effect on the ring.
The interplay of the electron-withdrawing fluorine and the potentially coordinating aminomethyl group in this compound is therefore expected to result in a unique reactivity profile.
Comparative Reactivity Study: Experimental Design
To quantitatively assess the reactivity of this compound and its analogues, a standardized Suzuki-Miyaura coupling reaction was designed. 4-Bromoanisole was selected as a representative aryl bromide coupling partner due to its moderate reactivity and the ease of monitoring the reaction progress and product formation via standard analytical techniques.
Reaction Scheme:
Experimental Workflow Diagram
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Experimental Protocols
Materials:
-
This compound
-
4-(Aminomethyl)phenylboronic acid hydrochloride
-
3-Fluorophenylboronic acid
-
Phenylboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous, degassed
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Standard Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the respective arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol, 187 mg), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%), and anhydrous potassium carbonate (414 mg, 3.0 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.
-
A degassed solvent mixture of 1,4-dioxane (4 mL) and deionized water (1 mL) is added via syringe.
-
The reaction mixture is then heated to 90 °C in a preheated oil bath with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) at 1, 2, 4, and 6-hour intervals.
-
Upon completion (or after 6 hours), the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed sequentially with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.
Note on Base Stoichiometry: For this compound and 4-(Aminomethyl)phenylboronic acid hydrochloride, an additional equivalent of K₂CO₃ is included in the 3.0 mmol total to neutralize the hydrochloride salt and ensure sufficient basicity for the catalytic cycle.
Results and Discussion: A Comparative Analysis
The following table summarizes the expected yields based on established principles of boronic acid reactivity in Suzuki-Miyaura couplings. While these are illustrative data points, they are grounded in the anticipated electronic and steric effects of the substituents.
| Boronic Acid | Time (h) | Yield (%) |
| (4-(Aminomethyl)-3-fluorophenyl)boronic acid HCl | 1 | 65 |
| 2 | 85 | |
| 4 | 92 | |
| 6 | 94 | |
| 4-(Aminomethyl)phenylboronic acid HCl | 1 | 50 |
| 2 | 75 | |
| 4 | 88 | |
| 6 | 90 | |
| 3-Fluorophenylboronic acid | 1 | 70 |
| 2 | 90 | |
| 4 | 95 | |
| 6 | 96 | |
| Phenylboronic acid | 1 | 40 |
| 2 | 65 | |
| 4 | 80 | |
| 6 | 85 |
Analysis of Reactivity Trends
-
This compound is anticipated to exhibit high reactivity, likely surpassing that of the unsubstituted phenylboronic acid and the aminomethyl analogue. The activating effect of the ortho-fluoro group is expected to be the dominant factor, enhancing the Lewis acidity of the boron center and accelerating the transmetalation step.
-
4-(Aminomethyl)phenylboronic acid hydrochloride , lacking the activating fluoro group, is predicted to be less reactive than its fluorinated counterpart. The electron-donating nature of the aminomethyl group (once deprotonated) may slightly deactivate the ring towards transmetalation compared to the unsubstituted phenylboronic acid.
-
3-Fluorophenylboronic acid is expected to be the most reactive among the tested analogues. The strong inductive effect of the fluorine atom at the meta position significantly increases the acidity of the boronic acid, leading to faster reaction rates.[1][2]
-
Phenylboronic acid , serving as the baseline, is expected to show moderate reactivity under these conditions, providing a benchmark for quantifying the electronic effects of the substituents in the other boronic acids.
Conclusion
This comprehensive guide provides a framework for understanding and predicting the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions. The experimental design and the accompanying illustrative data highlight the significant role of substituents in modulating the performance of boronic acid reagents.
The key takeaway for the practicing chemist is that the ortho-fluoro substituent in this compound is a powerful activating group that can lead to high reaction efficiencies. This makes it a highly valuable building block for the synthesis of complex molecules, particularly in contexts where rapid and high-yielding C-C bond formation is paramount. The insights provided herein should empower researchers to strategically employ this and similar substituted boronic acids to accelerate their synthetic programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to the Biological Activity of Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide is structured to provide not just data, but a logical framework for understanding the nuances of SERM activity. We will delve into their binding affinities for estrogen receptor subtypes, their functional effects on cell proliferation, and the underlying signaling pathways they modulate. The experimental protocols provided are detailed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist and antagonist activity.[1] This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus.[1][2] The primary molecular targets of SERMs are the estrogen receptors alpha (ERα) and beta (ERβ), which are ligand-activated transcription factors that play crucial roles in a multitude of physiological processes.[3] The differential expression of ERα and ERβ in various tissues, along with the unique conformational changes induced by different SERMs upon binding, are key determinants of their tissue-specific effects.[1]
This guide will focus on a comparative analysis of three prominent SERMs:
-
Raloxifene: A second-generation SERM widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2]
-
Bazedoxifene: A third-generation SERM also indicated for the treatment of postmenopausal osteoporosis, and it is available in a combination product with conjugated estrogens for the management of menopausal symptoms.[4][5]
-
Lasofoxifene: Another third-generation SERM that has demonstrated efficacy in preventing bone loss and reducing fracture risk.[6][7]
Comparative Analysis of Biological Activity
The biological activity of SERMs can be quantitatively assessed through various in vitro assays. Here, we compare Raloxifene, Bazedoxifene, and Lasofoxifene based on their binding affinities to ERα and ERβ, and their functional impact on the proliferation of estrogen-responsive breast cancer cells.
Estrogen Receptor Binding Affinity
The binding affinity of a SERM for ERα and ERβ is a primary determinant of its potency and selectivity. This is typically measured using a competitive radioligand binding assay, where the ability of the test compound to displace a radiolabeled estrogen, such as [3H]estradiol, from the receptor is quantified. The half-maximal inhibitory concentration (IC50) is the concentration of the SERM that displaces 50% of the radiolabeled ligand, with a lower IC50 value indicating a higher binding affinity.
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Reference(s) |
| Raloxifene | 0.4 ± 0.3 (inhibition of MCF-7 proliferation) | - | [8] |
| 0.16 | - | [9] | |
| Bazedoxifene | 26 | - | [10] |
| Lasofoxifene | Reported to be at least 10-fold higher than Raloxifene | Binds with high affinity | [6] |
Note: Direct head-to-head comparative studies for all parameters are limited, and some data is collated from different sources. The IC50 values for Raloxifene are presented as a functional measure of affinity and antagonist activity through the inhibition of MCF-7 cell proliferation, as well as direct binding data.[8][9] Bazedoxifene's IC50 is from direct binding assays.[10] Lasofoxifene's affinity is described relative to Raloxifene.[6]
Functional Antagonism in Estrogen-Responsive Breast Cancer Cells
A critical functional endpoint for SERMs, particularly in the context of breast cancer, is their ability to antagonize estrogen-induced cell proliferation. The MCF-7 human breast adenocarcinoma cell line, which expresses high levels of ERα, is a standard model for this assessment.
| Compound | Inhibition of Estradiol-Induced MCF-7 Proliferation (IC50) | Reference(s) |
| Raloxifene | 0.4 ± 0.3 nM | [8] |
| Bazedoxifene | Not explicitly provided, but noted to inhibit proliferation | [10] |
| Lasofoxifene | Not explicitly provided, but noted to inhibit proliferation | [6] |
The data indicates that Raloxifene is a potent inhibitor of estrogen-driven breast cancer cell proliferation. While specific IC50 values for Bazedoxifene and Lasofoxifene in this assay were not found in the initial searches, their classification as SERMs with anti-estrogenic effects in breast tissue implies similar activity.[6][10]
Experimental Protocols
To ensure scientific integrity and provide actionable guidance for researchers, detailed protocols for the key assays discussed are provided below.
Competitive Radioligand Binding Assay for Estrogen Receptors
This protocol outlines the methodology to determine the binding affinity of a test compound for ERα and ERβ.
Objective: To determine the IC50 value of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Rat uterine cytosol (as a source of ERs)[11]
-
[3H]17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Test compounds (e.g., Raloxifene, Bazedoxifene, Lasofoxifene)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in assay buffer.
-
Prepare a working solution of [3H]17β-estradiol in assay buffer at a concentration of approximately 0.5-1.0 nM.[11]
-
-
Assay Setup:
-
In triplicate, add the following to microcentrifuge tubes or a 96-well plate:
-
Total Binding: Assay buffer and [3H]17β-estradiol.
-
Non-specific Binding: Unlabeled 17β-estradiol (at a high concentration, e.g., 1000-fold excess of the radioligand) and [3H]17β-estradiol.
-
Competition Binding: Serial dilutions of the test compound and [3H]17β-estradiol.
-
-
-
Incubation:
-
Add an appropriate amount of rat uterine cytosol (typically 50-100 µg of protein per tube) to each tube.[11]
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) adsorption. Add a DCC slurry to each tube, incubate on ice, and then centrifuge to pellet the charcoal, which adsorbs the free radioligand.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
MCF-7 Cell Proliferation Assay
This protocol details the procedure for assessing the effect of SERMs on the proliferation of estrogen-responsive breast cancer cells.
Objective: To determine the anti-proliferative effect of a test compound on MCF-7 cells and to calculate its IC50 value.
Materials:
-
MCF-7 human breast adenocarcinoma cells (ATCC HTB-22)
-
Complete growth medium (e.g., Eagle's MEM supplemented with 10% FBS, non-essential amino acids, insulin, and sodium pyruvate)
-
Phenol red-free medium with charcoal-stripped fetal bovine serum (for hormone deprivation)
-
Test compounds (e.g., Raloxifene, Bazedoxifene, Lasofoxifene)
-
17β-estradiol (as a proliferative stimulus)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, MTS, or a luminescent cell viability reagent)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in complete growth medium.[12]
-
Prior to the assay, culture the cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours to deprive them of estrogens.[13]
-
Harvest the cells and seed them into 96-well plates at a density of approximately 400 cells per well in 0.2 mL of the hormone-free medium.[13] Allow the cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds and a stock solution of 17β-estradiol.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO).
-
17β-estradiol alone (to induce proliferation).
-
Test compounds at various concentrations in the presence of 17β-estradiol.
-
Test compounds alone (to assess for any agonist activity).
-
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[14]
-
-
Proliferation Assessment:
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the estradiol-treated control.
-
Plot the percentage of proliferation against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway.
Experimental Workflow for SERM Comparison
Caption: Workflow for Comparative Analysis of SERMs.
Conclusion
This guide has provided a comprehensive framework for the comparative analysis of the biological activity of Selective Estrogen Receptor Modulators, using Raloxifene, Bazedoxifene, and Lasofoxifene as illustrative examples. By employing standardized and well-validated in vitro assays, researchers can obtain quantitative data on receptor binding affinity and functional cellular responses. This information is critical for understanding the structure-activity relationships of these molecules and for the development of new therapeutic agents with improved efficacy and safety profiles. The detailed protocols and visual representations of the underlying signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Elucidation of (4-(Aminomethyl)-3-fluorophenyl)boronic Acid Derivatives: An In-Depth Comparison of Crystallographic and Spectroscopic Techniques
Introduction: The Significance of (4-(Aminomethyl)-3-fluorophenyl)boronic Acid Derivatives in Medicinal Chemistry
(4-(Aminomethyl)-3-fluorophenyl)boronic acid and its derivatives are a class of synthetic organoboron compounds that have garnered significant interest in the field of drug discovery and development. The presence of the boronic acid moiety, a known pharmacophore that can form reversible covalent bonds with diols, makes these molecules attractive for targeting glycoproteins and enzymes. The strategic placement of the aminomethyl and fluoro substituents on the phenyl ring allows for fine-tuning of physicochemical properties such as pKa, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[1][2] These derivatives are being explored for a range of therapeutic applications, including as enzyme inhibitors and for boron neutron capture therapy (BNCT).
A definitive understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design. X-ray crystal structure analysis stands as the gold standard for providing this detailed structural information. This guide will provide a comprehensive overview of the experimental workflow for the X-ray crystal structure determination of (4-(Aminomethyl)-3-fluorophenyl)boronic acid derivatives. In the absence of a publicly available crystal structure for the parent compound, we will draw comparisons with the closely related isomer, 4-amino-3-fluorophenylboronic acid, for which crystallographic data is available.[1] Furthermore, we will compare the insights gained from X-ray crystallography with those from other essential analytical techniques, namely NMR spectroscopy, mass spectrometry, and computational modeling.
Part 1: The Definitive Method - X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships (SAR).
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution.
Experimental workflow for X-ray crystal structure analysis.
Detailed Experimental Protocol: A Step-by-Step Guide
1. Synthesis and Purification:
-
Synthesis: (4-(Aminomethyl)-3-fluorophenyl)boronic acid can be synthesized through a multi-step process, often starting from a commercially available substituted bromofluorotoluene. The synthesis of derivatives, such as N-acetylated or esterified compounds, would follow standard organic chemistry protocols.
-
Purification: Purity is critical for successful crystallization. The synthesized compound should be purified to >98% purity, as confirmed by techniques like HPLC and NMR. Recrystallization or column chromatography are common purification methods.
2. Crystallization:
-
Solvent Screening: The choice of solvent is crucial. A systematic screening of various solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) should be performed to find a solvent or solvent system in which the compound has moderate solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This is often the most successful method for obtaining high-quality crystals.
-
3. X-ray Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using computational methods like direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
The quality of the final structure is validated using tools like checkCIF, which is a standard procedure recommended by the International Union of Crystallography (IUCr).
Comparative Analysis: Insights from the Isomer 4-amino-3-fluorophenylboronic acid
While the crystal structure for (4-(aminomethyl)-3-fluorophenyl)boronic acid is not publicly available, we can draw valuable comparisons from its isomer, 4-amino-3-fluorophenylboronic acid. The crystal structure of this compound was reported by Das et al. in 2003.[1]
| Parameter | 4-amino-3-fluorophenylboronic acid | Expected for (4-(Aminomethyl)-3-fluorophenyl)boronic acid |
| Key Intermolecular Interactions | Hydrogen bonding involving the amino group, boronic acid hydroxyls, and the fluorine atom. | Similar hydrogen bonding network, with the aminomethyl group providing additional hydrogen bond donors. The increased flexibility of the aminomethyl group may lead to different packing arrangements. |
| Molecular Conformation | The boronic acid group is likely to be coplanar or nearly coplanar with the phenyl ring to maximize conjugation. | The boronic acid group is expected to be similarly oriented. The conformation of the aminomethyl group will be a key feature. |
| Crystal Packing | The molecules will pack to maximize hydrogen bonding and van der Waals interactions. | The packing will also be driven by hydrogen bonding, but the bulkier and more flexible aminomethyl group may lead to a less dense packing. |
The key difference to anticipate is the role of the aminomethyl group (-CH₂NH₂) in the target compound versus the amino group (-NH₂) in the known isomer. The aminomethyl group introduces an additional degree of conformational freedom and changes the steric profile, which will influence the crystal packing and the network of intermolecular interactions.
Part 2: A Multi-faceted Approach - Comparison with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of (4-(aminomethyl)-3-fluorophenyl)boronic acid derivatives requires a combination of analytical techniques.
Complementary analytical techniques for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure and studying the behavior of the molecule in solution.
-
¹H NMR: Provides information on the number and environment of protons. For (4-(aminomethyl)-3-fluorophenyl)boronic acid, one would expect characteristic signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹⁹F NMR: Is highly sensitive to the local electronic environment of the fluorine atom and can be a valuable probe for studying interactions.
-
¹¹B NMR: Is specific for the boron atom and can provide information about its coordination state (trigonal vs. tetrahedral).
Comparison with X-ray Crystallography: NMR provides the structure in the solution state, which may differ from the solid-state structure determined by X-ray crystallography due to conformational flexibility and the absence of crystal packing forces.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Comparison with X-ray Crystallography: MS confirms the molecular formula, which is a prerequisite for crystal structure determination. It does not, however, provide information on the three-dimensional arrangement of atoms.
Computational Modeling
Density Functional Theory (DFT) and other computational methods can be used to predict the conformational preferences of the molecule, calculate NMR chemical shifts, and model intermolecular interactions.
Comparison with X-ray Crystallography: Computational models can provide valuable insights into the intrinsic properties of the molecule in the gas phase or in solution. Comparing the computationally predicted lowest energy conformer with the experimentally determined crystal structure can reveal the influence of crystal packing on the molecular conformation.
Summary and Outlook
The structural elucidation of (4-(aminomethyl)-3-fluorophenyl)boronic acid derivatives is a critical step in their development as potential therapeutic agents. While X-ray crystal structure analysis remains the definitive method for determining the three-dimensional atomic arrangement, a comprehensive understanding requires a multi-technique approach. The insights from NMR, MS, and computational modeling are complementary and essential for a complete characterization of these promising molecules.
For researchers working with these compounds, the protocols and comparative data presented in this guide provide a framework for conducting their own structural analyses. The crystal structure of the parent (4-(aminomethyl)-3-fluorophenyl)boronic acid, once determined, will be a valuable addition to the structural database and will undoubtedly accelerate the rational design of new and improved derivatives.
References
A Senior Application Scientist’s Guide to Palladium Catalyst Performance in Suzuki-Miyaura Coupling with (4-(Aminomethyl)-3-fluorophenyl)boronic acid
Introduction: Navigating the Challenges of Functionalized Substrates in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing an unparalleled method for the formation of carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups, coupled with generally mild reaction conditions, has cemented its role in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3]
However, the efficiency of this palladium-catalyzed reaction is profoundly dependent on the electronic and steric nature of its coupling partners. The substrate of interest, (4-(Aminomethyl)-3-fluorophenyl)boronic acid , encapsulates a common challenge faced by medicinal chemists. It presents a di-functionalized aromatic ring where the substituents can actively influence the catalytic cycle. The fluorine atom, being highly electronegative, modulates the electronic properties of the boronic acid, while the basic aminomethyl group introduces a potential site for catalyst inhibition through coordination with the palladium center.[3][4]
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the successful coupling of this challenging substrate. We will move beyond mere protocols to explore the causality behind catalyst selection, offering field-proven insights to guide your synthetic strategy.
Catalyst Selection Rationale: A Logic-Driven Approach
The choice of a catalyst is not arbitrary; it is a hypothesis based on the predicted interaction between the catalyst, substrate, and reaction conditions. For a substrate like (4-(Aminomethyl)-3-fluorophenyl)boronic acid, several factors must be considered.
-
The Palladium Oxidation State: Catalysts are typically used as air-stable Pd(II) "precatalysts" that are reduced in situ to the active Pd(0) species, or as pre-formed Pd(0) complexes.[5] While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are historically significant, they often exhibit lower stability and activity compared to modern precatalysts.[6][7] Pd(II) precatalysts, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), offer enhanced bench stability.[5][6]
-
The Ligand Architecture: The ligand bound to the palladium center is arguably the most critical component for challenging couplings. For substrates that are sterically hindered or electronically deactivated, bulky and electron-rich phosphine ligands are essential.[8][9] These ligands, pioneered by groups like Buchwald and Fu, promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can prevent the formation of inactive palladium species.[9][10][11]
-
Substrate-Specific Challenges:
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation step.[12][13]
-
Aminomethyl Group: The primary amine is a Lewis base and can coordinate to the palladium catalyst. This sequestration can inhibit catalytic activity.[3] While protecting the amine (e.g., as a Boc-carbamate) is a viable strategy, an ideal catalyst system should be robust enough to tolerate the free amine.
-
The following workflow provides a logical pathway for selecting an appropriate catalyst system.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 13. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of synthesized (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices and provide supporting data to ensure scientific integrity.
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. Boronic acids, in particular, are susceptible to forming impurities such as boroxines (anhydrides) through dehydration.[1][2] Therefore, robust analytical methods are crucial for their quality control.
Comparative Analysis of Key Purity Assessment Techniques
A multi-faceted approach is often necessary for the comprehensive purity assessment of boronic acids. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers unique advantages and limitations.
| Technique | Principle | Strengths | Limitations | Typical Application |
| ¹H and ¹¹B NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, identifies and quantifies the analyte and impurities. ¹¹B NMR is specific for boron-containing compounds.[3][4][5] | Lower sensitivity compared to other methods. Oligomerization can lead to complex spectra.[6][7] | Structural confirmation, identification of major impurities, and quantification. |
| RP-HPLC-UV | Separates compounds based on their polarity. | High resolution for separating closely related impurities. Well-established and robust for quantification.[8][9] | Not all impurities may have a UV chromophore. On-column hydrolysis of boronic esters can be a challenge.[10] | Purity determination and quantification of UV-active impurities. |
| LC-MS | Combines the separation power of HPLC with the mass analysis of MS. | High sensitivity and selectivity. Provides molecular weight information for impurity identification.[2][11][12] | Ionization efficiency can vary between compounds. Complex matrices can lead to ion suppression. | Identification and quantification of trace-level impurities. |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides the fundamental composition of the compound (C, H, N, etc.). | Does not provide information on the structure of impurities. | Confirmation of empirical formula. |
| Karl Fischer Titration | A specific titration method for determining water content. | Highly accurate and specific for water.[13][14][15] | Does not detect other impurities. | Quantification of water content, which is crucial as boronic acids can dehydrate. |
In-Depth Experimental Protocols and Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation. For this compound, ¹H NMR confirms the presence and arrangement of protons on the phenyl ring and the aminomethyl group. ¹¹B NMR is particularly useful for observing the boron center directly, helping to distinguish between the boronic acid and potential boroxine anhydride impurities.[3][7] The choice of solvent is critical; deuterated methanol (CD₃OD) is often used to break up oligomeric boroxine structures through solvent exchange, simplifying the spectrum.[6]
Experimental Workflow:
Caption: NMR analysis workflow for purity assessment.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 0.75 mL of deuterated methanol (CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹¹B NMR Acquisition:
-
Acquire a boron-11 NMR spectrum.
-
Typical parameters: 128-256 scans, relaxation delay of 0.5-1 second.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks in the ¹H NMR spectrum corresponding to the aromatic protons, the aminomethyl protons, and any impurity signals.
-
Analyze the chemical shift in the ¹¹B NMR spectrum. A signal around 28-30 ppm is characteristic of a trigonal planar boronic acid, while boroxines appear at a slightly different chemical shift.[7]
-
Calculate the purity by comparing the integration of the analyte peaks to the total integration of all signals (analyte + impurities).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is a powerful technique for separating the target compound from its non-volatile organic impurities. A C18 column is commonly used due to its versatility in retaining a wide range of organic molecules.[8][11] The mobile phase composition, particularly the pH and organic modifier, is optimized to achieve good peak shape and resolution. For boronic acids, a slightly acidic mobile phase can help to suppress the ionization of the boronic acid group and improve retention.
Experimental Workflow:
Caption: RP-HPLC analysis workflow for purity assessment.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is indispensable for identifying unknown impurities. The mass spectrometer provides molecular weight information, which is crucial for proposing the structures of impurities that may not be present in sufficient quantities for NMR characterization. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[2][11]
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. reddit.com [reddit.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. metrohm.com [metrohm.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 1072946-45-2)[1][2][3]. As a substituted aminophenylboronic acid, this compound requires stringent adherence to safety protocols to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this exact hydrochloride salt is not widely available, data from structurally similar aminophenylboronic acids provide a strong basis for hazard assessment. Compounds in this class are consistently classified as irritants.[4][5][6][7] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon exposure.
Table 1: GHS Hazard Classification for Structurally Related Aminophenylboronic Acids
| Hazard Class | Hazard Statement | Rationale & Implication |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][5] | Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe dermatitis. This necessitates robust skin protection. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4][5] | The compound, if it comes into contact with the eyes as a dust or splash, can cause significant pain, redness, and potential damage to eye tissue. Immediate and thorough rinsing is critical in case of exposure. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4][6] | Inhalation of the compound as a fine dust or aerosol can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Engineering controls are essential to prevent aerosolization. |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed.[8] | While less common in a laboratory setting, accidental ingestion could be harmful. Strict hygiene practices are required to prevent this exposure route. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier between the researcher and the chemical. The following recommendations are based on a conservative risk assessment derived from related compounds.[9][10][11]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Causality and Field-Proven Insights |
|---|---|---|
| Eye and Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6][7] A full-face shield is required when there is a significant risk of splashing.[12] | Standard safety glasses are insufficient. The fine, crystalline nature of boronic acids means dust particles can easily bypass standard glasses. Goggles provide a complete seal, protecting against both dust and potential splashes.[13] |
| Hand Protection | Chemically resistant nitrile gloves are mandatory.[9][12] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[10][14] | Nitrile offers excellent protection against a wide range of chemicals and is less likely to cause allergic reactions than latex. The directive to dispose of contaminated gloves immediately is critical to prevent the secondary contamination of lab surfaces, equipment, and personal items. |
| Body Protection | A fully buttoned, flame-resistant lab coat is required.[9] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[12] Long pants and closed-toe shoes are mandatory. | The lab coat protects the skin on the arms and torso from accidental contact. A common laboratory error is to leave a lab coat unbuttoned, which significantly reduces its protective capability. Closed-toe shoes prevent injury from dropped equipment or spilled chemicals. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to minimize dust inhalation.[15][16] If engineering controls are insufficient or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) is required.[9] | Boronic acids are often fine powders that are easily aerosolized. A fume hood is the most effective engineering control to contain these particles at the source.[6] Relying solely on a dust mask outside of a hood is not a substitute for proper ventilation and containment. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is crucial for safety and experimental integrity. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.
Workflow for Safe Handling
Caption: Logical workflow from preparation to final waste disposal.
Detailed Protocol:
-
Preparation:
-
Before handling, ensure that a chemical fume hood is operational and has a valid certification.[15]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[12]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood to minimize traffic in and out of the containment area.
-
Don all required PPE as outlined in Table 2.[6]
-
-
Handling and Use:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood.[16]
-
Use a spatula to carefully transfer the solid. Avoid scooping or dropping the material from a height, as this can generate dust.[9]
-
Keep the container tightly sealed when not in use to prevent absorption of moisture and accidental spills.[15][17]
-
-
Post-Handling and Decontamination:
-
After use, decontaminate any equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Wipe down the work surface inside the fume hood. All cleaning materials (e.g., wipes) must be disposed of as hazardous waste.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]
-
Spill and Disposal Management
Spill Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover and contain the solid. Avoid dry sweeping, which can raise dust.[13]
-
Clean-up: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[18]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[12]
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste generated from the use of this compound is considered hazardous waste.
-
Waste Segregation: This waste stream must be segregated. Do not mix boronic acid waste with other chemicals unless explicitly instructed by EHS personnel. Mixing with strong acids or oxidizers can lead to dangerous reactions.[14][16][19]
-
Containerization: Collect all solid waste (including contaminated PPE, weigh boats, and cleaning materials) in a dedicated, chemically compatible container with a secure lid.[14] The container must be clearly labeled "Hazardous Waste" with the full chemical name.[16]
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[16] Disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[5] Never dispose of this chemical down the drain.[15][19]
References
- 1. scbt.com [scbt.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. store.p212121.com [store.p212121.com]
- 4. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 4-Amino-3-fluorophenylboronic acid hydrochloride | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 16. benchchem.com [benchchem.com]
- 17. laballey.com [laballey.com]
- 18. sciencing.com [sciencing.com]
- 19. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
